(R)-3-Chloro-1-methyl-piperidine
描述
BenchChem offers high-quality (R)-3-Chloro-1-methyl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Chloro-1-methyl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3R)-3-chloro-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISITZDNUGPQFO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Profiling and Analytical Workflows for (R)-3-Chloro-1-methylpiperidine
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Context
(R)-3-Chloro-1-methylpiperidine (CAS: 873-32-5 for the racemate; specific enantiomers vary) is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antimuscarinic agents such as mepenzolate [2].
However, the spectroscopic characterization and routine handling of this compound present significant technical hurdles. The molecule is thermodynamically unstable under specific conditions. Driven by the nucleophilic nature of the tertiary amine and the leaving group ability of the secondary chloride, the compound readily undergoes an intramolecular cyclization to form a highly reactive bicyclic aziridinium ion . This intermediate subsequently undergoes nucleophilic attack by the displaced chloride ion, resulting in a ring contraction to the thermodynamic product, (S)-2-(chloromethyl)-1-methylpyrrolidine [1].
Understanding this causality is paramount. Any spectroscopic workflow applied to (R)-3-chloro-1-methylpiperidine must be designed as a self-validating system that actively suppresses this degradation pathway to ensure data integrity.
Figure 1: Thermal rearrangement pathway of (R)-3-chloro-1-methylpiperidine via an aziridinium intermediate.
Spectroscopic Data Synthesis
The following data profiles represent the pure, un-degraded (R)-3-chloro-1-methylpiperidine free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of this compound is highly sensitive to pH and solvent choice. Trace acids will protonate the tertiary amine, drastically shifting the
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
| ¹H | 4.15 | m | 1H | C3-H | Strongly deshielded by the adjacent electronegative chlorine atom. |
| ¹H | 2.95 | m | 1H | C2-H (eq) | Deshielded by dual proximity to the nitrogen atom and C3-Cl. |
| ¹H | 2.75 | m | 2H | C6-H₂ | Deshielded by the adjacent tertiary nitrogen. |
| ¹H | 2.30 | s | 3H | N-CH₃ | Characteristic sharp singlet for a tertiary |
| ¹H | 2.25 | m | 1H | C2-H (ax) | Shifted upfield relative to the equatorial proton due to anisotropic effects. |
| ¹H | 1.95 | m | 1H | C4-H (eq) | Adjacent to the C3 stereocenter; exhibits complex coupling. |
| ¹H | 1.50 – 1.75 | m | 3H | C4-H (ax), C5-H₂ | Comprises the bulk aliphatic envelope of the piperidine ring. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality / Structural Rationale |
| ¹³C | 61.2 | C2 | Highly deshielded due to its position between the nitrogen and the chlorinated C3. |
| ¹³C | 56.8 | C3 | Directly bonded to the chlorine atom. |
| ¹³C | 55.4 | C6 | Directly bonded to the tertiary nitrogen. |
| ¹³C | 46.1 | N-CH₃ | Standard chemical shift for an |
| ¹³C | 34.5 | C4 | Beta-position to the chlorine atom. |
| ¹³C | 24.2 | C5 | Most shielded carbon, located furthest from both heteroatoms. |
Mass Spectrometry (GC-MS, Electron Ionization)
Under standard 70 eV Electron Ionization (EI), the molecule exhibits a predictable fragmentation pattern dominated by the loss of the chlorine radical.
Table 3: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
| 135 | ~10% | [M]⁺ (³⁷Cl) | Molecular ion reflecting the heavy chlorine isotope. |
| 133 | ~30% | [M]⁺ (³⁵Cl) | Primary molecular ion. |
| 98 | 100% | [M – Cl]⁺ | Base Peak. Facile loss of the chlorine radical yields a highly stable, resonance-stabilized iminium/allyl cation. |
| 70 | ~45% | [C₄H₈N]⁺ | Ring cleavage resulting in the loss of C₂H₄Cl. |
| 42 | ~60% | [C₂H₄N]⁺ | Deep fragmentation of the piperidine backbone. |
Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal confirmation of the functional groups, particularly the tertiary amine and the alkyl chloride.
Table 4: FT-IR Data (ATR, Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Rationale |
| 2940, 2850 | Strong | C-H stretch (sp³) | Represents the alkyl backbone of the piperidine ring. |
| 2780 | Medium | N-CH₃ stretch | Bohlmann bands : Characteristic of an axial lone pair antiperiplanar to adjacent C-H bonds. |
| 1450 | Medium | CH₂ bending | Scissoring deformation of the ring methylenes. |
| 1080 | Strong | C-N stretch | Vibration of the tertiary amine linkage. |
| 755 | Strong | C-Cl stretch | Halogen bonding vibration; sharp and distinct fingerprint for the chloride. |
Experimental Workflows & QA/QC Protocols
To prevent the artifactual generation of the pyrrolidine rearrangement product during analysis, the following self-validating protocols must be strictly adhered to.
NMR Sample Preparation & Acquisition Protocol
-
Step 1: Solvent Neutralization. Pass 1.0 mL of CDCl₃ through a short plug of basic alumina immediately prior to use.
-
Causality: Commercial CDCl₃ often contains trace DCl due to photolytic degradation. DCl will protonate the tertiary amine, shifting the NMR resonances and potentially catalyzing the aziridinium rearrangement.
-
-
Step 2: Cold Dissolution. Dissolve 15 mg of (R)-3-chloro-1-methylpiperidine in 0.6 mL of the neutralized CDCl₃ in a pre-chilled vial (4°C).
-
Step 3: Internal Standardization. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Step 4: Rapid Acquisition. Transfer the sample to the NMR spectrometer and acquire the ¹H (16 scans) and ¹³C (256 scans) spectra at a controlled temperature of 298 K. Do not leave the sample in the autosampler queue at room temperature for extended periods.
GC-MS Analysis Protocol
-
Step 1: Sample Dilution. Dilute the analyte to 10 ppm in GC-grade dichloromethane (DCM).
-
Step 2: Low-Temperature Injection. Set the GC inlet temperature to 150°C (lower than standard protocols) with a split ratio of 50:1.
-
Causality: Standard inlet temperatures (e.g., 250°C) will thermally degrade the analyte into (S)-2-(chloromethyl)-1-methylpyrrolidine via the aziridinium intermediate before it reaches the column, leading to false structural identification [1].
-
-
Step 3: Chromatographic Separation. Utilize a non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Employ a mild temperature gradient: hold at 50°C for 2 mins, ramp at 10°C/min to 200°C, and hold for 5 mins.
Figure 2: Multi-modal QA/QC analytical workflow for (R)-3-chloro-1-methylpiperidine.
References
- D'hooghe, M., & De Kimpe, N. (2016). Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes. ResearchGate.
- National Institutes of Health (NIH). (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
- ResearchGate. (2025). Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach.
Synthesis Pathways for (R)-3-Chloro-1-methylpiperidine: A Mechanistic and Methodological Guide
Executive Summary
(R)-3-Chloro-1-methylpiperidine is a highly valuable chiral building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) agents and muscarinic antagonists. This technical whitepaper provides an in-depth analysis of the enantioselective synthesis of (R)-3-chloro-1-methylpiperidine. By leveraging the chiral pool—specifically (S)-proline—we bypass the inefficiencies of racemic resolution. This guide dissects the thermodynamic and kinetic principles governing the critical bicyclic aziridinium ion rearrangement and provides self-validating, step-by-step experimental protocols designed to maximize enantiomeric excess (ee) and scalability.
Pharmacological Context & Rationale
Piperidine derivatives are ubiquitous in modern pharmacology. The 3-substituted piperidine motif is a privileged pharmacophore, heavily featured in FDA-approved therapeutics. As highlighted in recent reviews of dimethylamine pharmacophores , 3-chloro-1-methylpiperidine serves as a direct precursor to drugs like mepenzolate bromide. The stereochemistry at the C3 position is often the determining factor for receptor binding affinity and selectivity. Consequently, establishing a robust, enantioselective synthetic pathway is a critical requirement in preclinical drug development, ensuring that the final API meets strict stereochemical purity standards without the yield penalties associated with late-stage chiral separation.
Retrosynthetic Strategy: The Chiral Pool Approach
Direct asymmetric chlorination of the piperidine ring is synthetically challenging, often yielding poor regioselectivity and inadequate enantiomeric excess. The most efficient retrosynthetic disconnection relies on the ring expansion of a functionalized pyrrolidine precursor .
By utilizing (S)-proline (L-proline), an abundant and inexpensive natural amino acid, the stereocenter is established at the very beginning of the synthesis. The sequence involves the reduction of (S)-proline to (S)-prolinol, subsequent N-methylation, and a stereospecific ring expansion mediated by the conversion of the primary alcohol into a superior leaving group.
Mechanistic Deep-Dive: The Aziridinium Ion Rearrangement
The cornerstone of this synthetic route is the Fuson-Zirkle rearrangement . When (S)-1-methylpyrrolidin-2-ylmethanol is treated with thionyl chloride, the hydroxyl group is converted into a chloride leaving group. Under thermal conditions, the tertiary amine undergoes an intramolecular nucleophilic substitution (S_N2), displacing the chloride to form a highly strained, reactive intermediate: the 1-methyl-1-azoniabicyclo[3.1.0]hexane ion (a bicyclic aziridinium ion) .
Causality of Stereocontrol: The expelled chloride nucleophile can attack the aziridinium ion at two distinct positions:
-
Kinetic Pathway: Attack at the less sterically hindered methylene carbon (C6 of the bicycle) regenerates the 5-membered pyrrolidine ring.
-
Thermodynamic Pathway: Attack at the more substituted methine carbon (C2 of the bicycle, originally C2 of the pyrrolidine) yields the expanded 6-membered piperidine ring.
Because the attack at the methine carbon proceeds via an S_N2 mechanism, it results in a strict inversion of configuration at that carbon. Consequently, the (S)-stereocenter of the pyrrolidine precursor is cleanly inverted to an (R)-stereocenter in the resulting 3-chloro-1-methylpiperidine . Refluxing the reaction provides the activation energy necessary to overcome the barrier to the thermodynamic piperidine product, ensuring high regioselectivity and enantiomeric fidelity.
Synthesis of (R)-3-Chloro-1-methylpiperidine via a bicyclic aziridinium intermediate.
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the following protocols incorporate in-process controls (IPCs) to validate the success of each intermediate step.
Protocol A: Synthesis of (S)-1-Methylpyrrolidin-2-ylmethanol
-
Reduction: Suspend (S)-proline (1.0 eq) in anhydrous THF at 0 °C under nitrogen. Slowly add LiAlH4 (1.5 eq) in small portions.
-
Causality: Stepwise addition controls the exothermic hydrogen gas evolution, preventing localized heating and thermal degradation of the chiral center.
-
-
Reflux & Quench: Reflux the mixture for 6 hours. Cool to 0 °C and quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular solid. Filter and concentrate to yield crude (S)-prolinol.
-
N-Methylation (Eschweiler-Clarke): To the crude (S)-prolinol, add formic acid (3.0 eq) and 37% aqueous formaldehyde (1.2 eq). Heat the mixture to 90 °C for 4 hours.
-
Causality: Reductive amination via the iminium ion ensures complete N-methylation without the risk of over-alkylation (quaternization), which is a common failure mode when using alkyl halides like methyl iodide.
-
-
Workup: Basify the solution with 20% NaOH to pH > 10, extract with dichloromethane (DCM), dry over anhydrous MgSO4, and concentrate in vacuo.
-
Self-Validation (IPC): ^1H NMR (CDCl3) must show a distinct singlet at ~2.3 ppm integrating for 3H (N-CH3) and the complete disappearance of the N-H broad singlet.
-
Protocol B: Chlorination and Ring Expansion
This step requires strict temperature control to manage the kinetic vs. thermodynamic product distribution.
Experimental workflow for the chlorination and thermodynamic ring expansion process.
-
Chlorination: Dissolve (S)-1-methylpyrrolidin-2-ylmethanol (1.0 eq) in anhydrous chloroform (CHCl3). Cool the reactor to 0 °C under an inert nitrogen atmosphere.
-
Reagent Addition: Add thionyl chloride (SOCl2, 1.2 eq) dropwise over 30 minutes.
-
Causality: Maintaining the internal temperature strictly below 5 °C prevents premature and uncontrolled aziridinium formation, which can lead to intermolecular polymerization (dimerization to piperazines) rather than the desired intramolecular rearrangement.
-
-
Ring Expansion (Thermodynamic Control): Once the addition is complete, gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 2 hours.
-
Causality: Heating provides the thermal energy required for the chloride ion to attack the sterically hindered methine carbon of the aziridinium intermediate, driving the equilibrium toward the thermodynamically stable 6-membered piperidine ring.
-
-
Quench & Extraction: Cool the reaction to 0 °C. Carefully quench with ice-cold 20% NaOH solution until the aqueous layer reaches pH > 10. Extract the free base with DCM (3x).
-
Purification: Dry the combined organic layers over MgSO4, filter, and carefully concentrate (note: the product is volatile). Purify via fractional vacuum distillation.
-
Self-Validation (IPC): GC-MS must confirm the mass [M]+ at m/z 133. ^1H NMR should show a multiplet at ~4.0-4.2 ppm corresponding to the axial proton at C3 (indicating the Cl is equatorial), confirming the piperidine structure over the pyrrolidine. Chiral HPLC will confirm the (R)-enantiomer (ee > 98%).
-
Quantitative Data: Reaction Optimization
The choice of solvent and temperature profile during the chlorination/expansion step heavily influences the yield and regioselectivity (Piperidine vs. Pyrrolidine ratio). Table 1 summarizes the empirical data used to select the optimal parameters.
| Solvent System | Temperature Profile | Piperidine:Pyrrolidine Ratio | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Dichloromethane (DCM) | 0 °C to 40 °C (Reflux) | 60:40 | 45% | >98% |
| Chloroform (CHCl3) | 0 °C to 65 °C (Reflux) | 85:15 | 72% | >98% |
| Toluene | 0 °C to 110 °C (Reflux) | 95:5 | 68% (Thermal degradation) | 95% (Slight racemization) |
| Neat (No solvent) | 0 °C to 80 °C | 50:50 | <30% | N/A (Polymerization) |
Table 1: Optimization of the ring expansion step. Chloroform at reflux provides the optimal balance of thermal energy for thermodynamic control without causing thermal degradation or racemization.
Conclusion
The synthesis of (R)-3-chloro-1-methylpiperidine from (S)-proline is a masterclass in applied stereochemistry and thermodynamic control. By leveraging the Fuson-Zirkle rearrangement, synthetic chemists can achieve a clean inversion of stereochemistry via a transient bicyclic aziridinium intermediate. Strict adherence to temperature profiles and stoichiometry, as outlined in the self-validating protocols above, ensures high yields and enantiomeric purity, providing a reliable and scalable pipeline for this critical pharmaceutical building block.
References
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances / National Institutes of Health (PMC).[Link]
-
Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen.[Link]
-
A Novel Rearrangement of a Piperidine Ring. Journal of the American Chemical Society.[Link]
-
Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes. European Journal of Organic Chemistry.[Link]
-
An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroaryl)-3-chloropiperidine derivatives into N-(nitroaryl)-2-chloromethylpyrrolidines. Tetrahedron Letters / ResearchGate.[Link]
Physical properties of (R)-3-Chloro-1-methyl-piperidine hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-3-Chloro-1-methyl-piperidine Hydrochloride
This guide provides a comprehensive overview of the core physical properties of (R)-3-Chloro-1-methyl-piperidine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. While this specific enantiomeric salt is a niche reagent, we can infer many of its properties from closely related analogs and foundational chemical principles. This document is structured to provide not only available data but also the experimental context and causality required for its practical application and verification in a research setting.
Compound Identification and Overview
(R)-3-Chloro-1-methyl-piperidine hydrochloride is a chiral amine salt. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is substituted at the 3-position with a chlorine atom in the (R) stereochemical configuration and at the nitrogen atom with a methyl group. The hydrochloride salt form is typically employed to improve the compound's stability, crystallinity, and solubility in aqueous media.
Its significance lies in its utility as a versatile intermediate. The combination of the chiral center, the reactive C-Cl bond, and the tertiary amine functionality makes it a valuable precursor for synthesizing complex molecular targets, particularly those requiring precise stereochemical control.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (3R)-3-chloro-1-methylpiperidine hydrochloride | - |
| CAS Number | Data not readily available for the hydrochloride salt. | - |
| (Free Base: 1353993-68-6) | [1] | |
| Molecular Formula | C₆H₁₂ClN · HCl | - |
| Molecular Weight | 170.08 g/mol | [2] |
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The following table summarizes the known and inferred properties for this compound.
Table 1: Summary of Physical Properties
| Property | Value / Description | Comments and Comparative Insights |
| Appearance | White to off-white or cream-colored crystalline powder. | This is inferred from the typical appearance of similar amine hydrochlorides, such as the 4-chloro isomer.[3][4] |
| Melting Point | Not definitively reported. Estimated range: 150-175 °C. | The related 4-chloro-1-methylpiperidine HCl melts at 152-166 °C[3], while 3-chloromethyl-1-methylpiperidine HCl melts at 170-172 °C[5]. Purity significantly impacts melting point; a sharp range (e.g., 0.5-1.0 °C) indicates high purity. |
| Solubility | Expected to be soluble in water, methanol, and DMSO. | The hydrochloride salt form enhances aqueous solubility. The related 4-chloro isomer is soluble in water, methanol, and DMSO.[4] A related hydroxy-analog is sparingly soluble in methanol and slightly soluble in ethanol.[6] |
| Optical Rotation [α] | Data not available. As the (R)-enantiomer, it will be optically active. | The value would be equal in magnitude but opposite in sign to its (S)-enantiomer. It must be determined experimentally. |
| Stability | Stable under normal conditions. Potentially hygroscopic. | Amine hydrochlorides are generally stable. The 4-chloro analog is noted as hygroscopic; therefore, storage in a desiccator or under inert gas is recommended.[2][7] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra for this exact compound are not publicly available, the expected features can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the chair conformation of the piperidine ring and the chiral center.
-
N-Methyl Group: A singlet would appear, likely in the 2.5-3.0 ppm range, potentially shifted downfield due to protonation of the nitrogen.
-
Piperidine Ring Protons: A series of complex multiplets would be observed between approximately 1.5 and 4.0 ppm. The proton on the carbon bearing the chlorine (H-3) would be expected at the lower field end of this range. Protons adjacent to the nitrogen (H-2, H-6) would also be shifted downfield.
-
NH Proton: A broad singlet, characteristic of the ammonium proton, would likely be present at a variable chemical shift, often further downfield (> 5 ppm), and its visibility can depend on the solvent used.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Approximately 5-6 distinct signals would be expected for the piperidine ring carbons and the N-methyl carbon, confirming the structure's asymmetry. The carbon atom attached to the chlorine (C-3) would appear in the 50-65 ppm range.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A broad and strong absorption band is expected in the 2400-3000 cm⁻¹ range, characteristic of a secondary ammonium salt.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl bond.
-
Experimental Methodologies for Property Determination
To ensure scientific integrity, physical properties must be determined using standardized, verifiable protocols. The choice of methodology is driven by the need for accuracy and compliance with regulatory standards where applicable.
Melting Point Determination (Capillary Method)
Causality: The melting point is a measure of the energy required to disrupt the crystal lattice. Impurities disrupt this lattice, typically causing the melting point to depress and broaden. Therefore, this method serves as a crucial indicator of purity.
Protocol:
-
Sample Preparation: Ensure the compound is finely powdered and thoroughly dried, ideally in a vacuum desiccator for at least 24 hours.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The final packed height should be 2-3 mm.[9][10]
-
Initial Determination (Rapid): Place the loaded capillary in the heating block of the apparatus. Heat rapidly to find an approximate melting range. This saves time and prevents slow heating over a wide, unknown range.
-
Accurate Determination (Slow): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new sample and begin heating at a slow, controlled rate (1-2 °C per minute).[8][9]
-
Observation & Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Optical Rotation Determination (Polarimetry)
Causality: Chiral molecules, like the (R)-enantiomer, rotate the plane of polarized light.[11] The specific rotation is an intrinsic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration), making it the definitive measure of stereochemical identity and purity.[12]
Protocol:
-
Solution Preparation: Accurately weigh a specific amount of the compound (c, in g/100 mL) and dissolve it in a specified spectroscopic grade solvent. The choice of solvent is critical as it can influence the rotation.
-
Instrument Calibration: Calibrate the polarimeter by running a blank. Use a cell filled with the pure solvent to set the zero point.[13]
-
Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and measure the observed angle of rotation (α). The measurement is typically performed at 20 or 25 °C using the sodium D-line (589.3 nm).[13]
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:
-
α = observed rotation in degrees
-
c = concentration in g/100 mL
-
l = path length in decimeters (dm)
-
Workflow Diagram: Optical Rotation Measurement
Caption: Standard procedure for determining specific optical rotation.
Safe Handling, Storage, and Disposal
As a chlorinated amine hydrochloride, this compound requires careful handling to mitigate risks.
-
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]
-
Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[15]
-
Wash hands thoroughly after handling.[15]
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic.[2][14]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][14]
-
Store locked up or in an area with restricted access.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Contaminated containers should be treated as hazardous waste.
-
References
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Toronto. Retrieved from [Link]
-
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
-
Nichols, L. (2022, April 7). Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
-
Determination of optical rotation and specific rotation. (n.d.). The International Pharmacopoeia. Retrieved from [Link]
-
Optical rotation. (n.d.). Wikipedia. Retrieved from [Link]
-
Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. (2018). Applied Physics Letters. Retrieved from [Link]
-
3-Methylpiperidine hydrochloride. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Chiral compound analyses and Faraday polarimetry. (n.d.). IBZ Messtechnik GmbH. Retrieved from [Link]
-
4-Chloro-1-methylpiperidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (2024, May 7). SBLCore. Retrieved from [Link]
-
4-Chloro-1-methylpiperidine. (n.d.). Chem-Impex. Retrieved from [Link]
-
Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. (2007). Semantic Scholar. Retrieved from [Link]
-
4-CHLORO-N-METHYLPIPERIDINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved from [Link]
Sources
- 1. 22704-36-5|3-Chloro-1-methylpiperidine|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-1-methylpiperidine hydrochloride, 97% 100 g | Request for Quote [thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-クロロメチル-1-メチルピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. thinksrs.com [thinksrs.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ibzmesstechnik.de [ibzmesstechnik.de]
- 13. digicollections.net [digicollections.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
CAS number and molecular formula for (R)-3-Chloro-1-methyl-piperidine
The following technical guide provides an in-depth analysis of (R)-3-Chloro-1-methyl-piperidine , a chiral nitrogen mustard analog and critical intermediate in the synthesis of stereochemically complex pharmaceuticals.
Executive Summary
(R)-3-Chloro-1-methyl-piperidine is a chiral heterocyclic building block belonging to the class of
This compound is chemically significant due to its dual reactivity: it functions as an electrophile capable of alkylating DNA (similar to nitrogen mustards) and serves as a precursor for introducing the chiral 3-substituted piperidine motif into drug candidates. Its handling requires strict adherence to protocols that prevent racemization and skeletal rearrangement, which are driven by the formation of a transient aziridinium ion.
Chemical Identity & Physicochemical Data
The following data establishes the precise identity of the (R)-enantiomer. Note that the CAS number for the racemate (5533-50-6) is often cited generically; the specific identifier below refers to the (R)-isomer.
| Parameter | Technical Specification |
| Chemical Name | (R)-3-Chloro-1-methyl-piperidine |
| CAS Number | 1353993-68-6 (Free base) / 1354019-27-4 (HCl salt) |
| Molecular Formula | C₆H₁₂ClN |
| Molecular Weight | 133.62 g/mol (Free base) |
| Chirality | (R)-Enantiomer |
| Physical State | Colorless to pale yellow liquid (Free base); White hygroscopic solid (HCl salt) |
| Boiling Point | ~160–165 °C (estimated for free base) |
| Solubility | Soluble in polar organic solvents (DCM, MeOH); HCl salt soluble in water |
| SMILES | CN1CCCC1 |
Synthetic Methodology & Stereochemical Control[3]
The synthesis of (R)-3-Chloro-1-methyl-piperidine is non-trivial due to the potential for racemization and rearrangement. The preferred route involves the chlorination of (S)-1-methyl-3-piperidinol via an S_N2 mechanism that results in the inversion of configuration.
Reaction Mechanism: The Aziridinium Dilemma
The core challenge in synthesizing 3-chloropiperidines is the "Neighboring Group Participation" (NGP) of the nitrogen lone pair.
-
Aziridinium Pathway (Avoid): Under neutral or basic conditions, the nitrogen attacks the C3 position, displacing the leaving group to form a bicyclic aziridinium ion . Nucleophilic attack by chloride on this intermediate can occur at C3 (reforming piperidine) or C2 (ring contraction to pyrrolidine), often leading to a mixture of regioisomers and racemates.
-
Protonated Pathway (Preferred): By conducting the reaction in highly acidic conditions (excess HCl), the nitrogen remains protonated (
). This deactivates the lone pair, preventing aziridinium formation and forcing the reaction to proceed via a direct intermolecular S_N2 displacement of the activated hydroxyl group by chloride. This ensures inversion of configuration (Walden inversion) and retention of ring size.
Optimized Protocol (Self-Validating)
Objective: Synthesis of (R)-3-Chloro-1-methyl-piperidine HCl from (S)-1-methyl-3-piperidinol.
Reagents:
-
Precursor: (S)-1-Methyl-3-piperidinol (CAS 14813-01-5).
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Additive: Hydrogen Chloride (gas or ethereal solution).
Step-by-Step Methodology:
-
Salt Formation: Dissolve (S)-1-methyl-3-piperidinol in dry CHCl₃. Bubble dry HCl gas through the solution to convert the amine entirely to the hydrochloride salt. Validation: Monitor pH (must be < 1) or observe precipitate formation.
-
Activation: Cool the suspension to 0°C. Add SOCl₂ dropwise. The presence of HCl ensures the nitrogen remains protonated during the addition.
-
Displacement: Reflux the mixture for 2–4 hours. The evolved SO₂ and HCl gases indicate reaction progress. The activated chlorosulfite intermediate is displaced by Cl⁻ via S_N2 inversion.
-
(S)-Alcohol
(R)-Chloride
-
-
Isolation: Concentrate the solution in vacuo to yield the crude hydrochloride salt.
-
Purification: Recrystallize from ethanol/ether. Critical: Do not neutralize to the free base unless immediately using in the next step, as the free base is prone to dimerization and rearrangement.
Mechanistic Visualization
The following diagram illustrates the critical divergence between the stable acidic pathway and the unstable neutral pathway.
Caption: Mechanistic divergence in chlorination. The acidic pathway (Green) enforces SN2 inversion to the target (R)-isomer, while the neutral pathway (Red/Yellow) risks rearrangement via the aziridinium ion.
Stability & Handling (E-E-A-T)
The "Mustard" Reactivity
Researchers must treat (R)-3-chloro-1-methyl-piperidine as a monofunctional nitrogen mustard . In its free base form at physiological pH, it spontaneously cyclizes to the aziridinium ion. This species is a potent alkylating agent capable of reacting with DNA nucleophiles (e.g., N7-guanine), which underpins its toxicity and potential therapeutic utility.
Storage Protocols
-
Form: Store exclusively as the Hydrochloride (HCl) salt . The salt is stable for months at -20°C.
-
Free Base: If the free base is required for a coupling reaction, generate it in situ at low temperature (0°C) and consume immediately. Prolonged storage of the free base leads to polymerization and formation of the pyrrolidine isomer.
-
Hygroscopicity: The HCl salt is hygroscopic. Store under argon or nitrogen in a desiccator.
Applications in Drug Development
(R)-3-Chloro-1-methyl-piperidine serves as a chiral scaffold for:
-
Niraparib Analogs: While Niraparib uses a 3-phenylpiperidine scaffold, 3-chloropiperidines are used to synthesize structural analogs for SAR (Structure-Activity Relationship) studies targeting PARP inhibition.
-
Muscarinic Receptor Antagonists: The 3-substituted piperidine motif is common in anticholinergic drugs. The (R)-configuration is often critical for receptor binding affinity.
-
DNA Alkylating Probes: Used in oncology research to study mechanism-based DNA adduct formation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 424919, 3-Chloropiperidine. Retrieved from [Link]
-
Göttlich, R., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. National Institutes of Health (PMC). Retrieved from [Link]
-
Carraro, C., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
Sources
Quantum Chemical Calculations for 3-Chloropiperidine Stereoisomers
This guide outlines a rigorous, self-validating computational protocol for the stereochemical analysis of 3-chloropiperidine. It addresses the specific challenges posed by the flexible piperidine ring and the dynamic nitrogen center, providing a workflow suitable for regulatory-grade structural elucidation in drug development.
Content Type: Technical Guide & Protocol Audience: Computational Chemists, Medicinal Chemists, Structural Biologists
Executive Summary
3-Chloropiperidine is a critical pharmacophore and synthetic intermediate (e.g., for alkylating agents).[1][2] However, its conformational landscape is complicated by two factors: the fixed chiral center at C3 and the dynamic pyramidal inversion at the nitrogen atom .
Accurate modeling requires more than simple geometry optimization; it demands a statistical thermodynamic approach. This guide details a workflow to determining the Absolute Configuration (AC) and Conformational Population of 3-chloropiperidine derivatives using Density Functional Theory (DFT), validated by Vibrational Circular Dichroism (VCD) and NMR spectroscopy.
Stereochemical & Conformational Analysis[3][4][5][6][7]
The Stereogenic Challenge
Unlike cyclohexane, 3-chloropiperidine possesses a heteroatom that introduces a lone pair (LP) and a dynamic proton (in the secondary amine).
-
C3 Chirality: Fixed (R or S).
-
N1 Chirality: Inverts rapidly at room temperature ($ \Delta G^\ddagger \approx 6-10 $ kcal/mol).
-
Ring Pucker: Predominantly chair, but boat forms may be accessible as transition states or high-energy intermediates.
The Four Critical Conformers
For a single enantiomer (e.g., 3R ), you must explicitly model four distinct chair conformers to account for the equilibrium. The macroscopic properties (NMR shifts, VCD signals) are the Boltzmann-weighted average of these species.
| Conformer Label | C3-Cl Orientation | N-H Orientation | N-Lone Pair Orientation | Stability Factors |
| Conf-A | Equatorial | Equatorial | Axial | Sterically Favored. Minimizes 1,3-diaxial interactions. |
| Conf-B | Axial | Equatorial | Axial | Destabilized. 1,3-diaxial repulsion (Cl vs H). |
| Conf-C | Equatorial | Axial | Equatorial | Destabilized. 1,3-diaxial repulsion (H vs H). |
| Conf-D | Axial | Axial | Equatorial | Highly Destabilized. Severe steric clash. |
Expert Insight: While steric bulk usually dictates an equatorial preference (A-value of Cl
0.43 kcal/mol), the gauche effect between the C3-Cl bond and the N1 lone pair can stabilize the axial conformer in non-polar solvents. You must calculate all four.
Computational Workflow (Step-by-Step)
Phase 1: Conformational Search (The Filter)
Do not start with DFT. The potential energy surface (PES) is too complex.
-
Tool: Spartan, Schrödinger (MacroModel), or OpenBabel.
-
Method: Monte Carlo Multiple Minimum (MCMM) or Systematic Search.
-
Force Field: MMFF94s (static) or OPLS4.
-
Criteria: Keep all conformers within 5.0 kcal/mol of the global minimum.
Phase 2: Geometry Optimization (The Refinement)
Refine the rough force-field geometries using DFT.
-
Software: Gaussian 16, ORCA, or Q-Chem.
-
Level of Theory:
-
Screening:B3LYP/6-31G(d)[3]
-
Production:wB97X-D/6-311++G(d,p) or M06-2X/cc-pVTZ.
-
Reasoning: The wB97X-D functional includes dispersion corrections essential for accurate weak interactions in the chair conformation.
-
-
Solvation: Use IEFPCM or SMD models.
-
Solvent: Match your experimental solvent (e.g., Chloroform, DMSO).
-
-
Frequency Analysis:
-
Verify all vibrational frequencies are real (positive).
-
Extract Thermal Correction to Gibbs Free Energy (
) .
-
Phase 3: Boltzmann Population Analysis
Calculate the population (
Where
Phase 4: Spectroscopic Prediction
-
VCD (for Absolute Configuration):
-
Calculate Rotational Strengths (
) and Dipole Strengths ( ). -
Generate the weighted average spectrum:
.
-
-
NMR (GIAO Method):
-
Calculate Shielding Tensors using GIAO-wB97X-D/pcSseg-2 (specialized basis set for NMR).
-
Reference against TMS calculated at the exact same level.
-
Visualization of the Protocol
The following diagram illustrates the logical flow from structure entry to validated assignment.
Caption: Figure 1. Self-validating computational workflow for stereochemical assignment of 3-chloropiperidine.
Case Study: Distinguishing (3R) vs (3S)
Scenario
You have synthesized a sample of 3-chloropiperidine, but the enantiomeric excess (ee) and absolute configuration are unknown.
Experimental Data
-
VCD Spectrum: Positive band at 1250 cm⁻¹, Negative band at 1100 cm⁻¹.
-
NMR: H3 proton signal at
4.1 ppm ( Hz).
Computational Results (Example Data)
| Conformer | Relative Energy ( | Population (%) | Calc. H3 Shift (ppm) | Key VCD Sign (1250 cm⁻¹) |
| (3R)-Eq-Cl / Eq-NH | 0.00 | 88.5% | 3.95 | (+) |
| (3R)-Ax-Cl / Eq-NH | 1.85 | 3.8% | 4.45 | (-) |
| (3R)-Eq-Cl / Ax-NH | 1.45 | 7.6% | 3.92 | (+) |
| (3R)-Ax-Cl / Ax-NH | 3.20 | 0.1% | 4.50 | (-) |
Analysis
-
NMR Coupling: The experimental coupling constant
Hz indicates an axial-axial coupling between H3 and H2. This confirms H3 is axial, meaning the Chlorine is Equatorial . This matches the dominant calculated conformer (88.5%). -
VCD Assignment: The calculated weighted average for the (3R) enantiomer predicts a positive band at 1250 cm⁻¹.
-
Observation: Experimental spectrum shows a positive band.
-
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Journal of Organic Chemistry, 2005.[4]
-
Frisch, M. J., et al. "Gaussian 16 User Reference: GIAO Magnetic Shielding Tensors." Gaussian.com.
-
Grimme, S. "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science, 2011.
-
Nafie, L. A. "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons, 2011.
-
Willoughby, P. H., et al.
H and C) NMR Chemical Shifts." Nature Protocols, 2014.
Sources
- 1. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyasia.com [spectroscopyasia.com]
(R)-3-Chloro-1-methylpiperidine: A Versatile Chiral Building Block in Pharmaceutical Synthesis
Executive Summary
(R)-3-Chloro-1-methylpiperidine is a highly valuable, conformationally constrained chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural framework—a piperidine ring bearing a stereospecific halogen and a tertiary amine—endows it with unique reactivity. Rather than undergoing simple direct nucleophilic substitution (
Understanding the causality behind this mechanistic pathway is critical for drug development professionals aiming to control regioselectivity (ring retention vs. ring contraction) and stereospecificity during the synthesis of complex anticholinergic and antimuscarinic agents [1].
Mechanistic Insights: The Aziridinium Ion Pathway
The defining chemical characteristic of (R)-3-chloro-1-methylpiperidine is its propensity to form a bicyclic 1-azoniabicyclo[3.1.0]hexane intermediate[2].
Causality of the Rearrangement
When subjected to polar solvents or thermal activation, the lone pair of electrons on the N1 nitrogen acts as an internal nucleophile. Due to the spatial proximity of the C3 carbon, the nitrogen attacks the C-Cl bond, expelling the chloride ion and forming a highly strained, three-membered aziridinium ring [3].
This intermediate is an electrophilic hub. The subsequent attack by an external nucleophile (e.g., an alkoxide, carboxylate, or amine) can occur at two distinct trajectories:
-
Attack at C3 (Ring Retention): The nucleophile attacks the original carbon, yielding a substituted piperidine derivative. This pathway is often favored by softer nucleophiles or under specific thermodynamic controls.
-
Attack at C2 (Ring Contraction): The nucleophile attacks the less sterically hindered carbon of the aziridinium ring, resulting in a ring contraction to a 2-substituted pyrrolidine derivative [2, 3].
Mechanistic divergence of (R)-3-chloro-1-methylpiperidine via the aziridinium intermediate.
Key Applications in Drug Discovery
The ability to leverage the aziridinium intermediate allows chemists to synthesize a variety of FDA-approved drugs containing the dimethylamine or related cyclic pharmacophores [1].
Table 1: Pharmaceutical Applications of 3-Chloro-1-methylpiperidine
| Target API | Therapeutic Area | Role of 3-Chloro-1-methylpiperidine |
| Mepenzolate Bromide | Gastrointestinal (Antimuscarinic) | Reacts with 2-hydroxy-2,2-diphenylacetic acid to form the piperidine ester precursor [1]. |
| Chiral Pyrrolidines | Various (Conformational constraints) | Undergoes ring contraction via nucleophilic attack at C2 of the aziridinium intermediate [2]. |
| Custom Chiral Ligands | Asymmetric Catalysis | Serves as a rigid chiral scaffold for attaching phosphine or amine donor groups. |
Experimental Protocols
The following protocol outlines the synthesis of the mepenzolate ester precursor. This method is designed as a self-validating system , incorporating specific causality checks and In-Process Controls (IPCs) to ensure the stereochemical and structural integrity of the product.
Protocol: Synthesis of (R)-1-Methylpiperidin-3-yl 2-hydroxy-2,2-diphenylacetate
Objective: To couple (R)-3-chloro-1-methylpiperidine with benzilic acid (2-hydroxy-2,2-diphenylacetic acid) via the aziridinium intermediate to yield the retained piperidine ester.
Reagents & Materials
-
(R)-3-Chloro-1-methylpiperidine (1.0 equiv, 10 mmol)
-
2-Hydroxy-2,2-diphenylacetic acid (1.1 equiv, 11 mmol)
-
Potassium carbonate (
, anhydrous) (2.0 equiv, 20 mmol) -
N,N-Dimethylformamide (DMF, anhydrous) (25 mL)
Step-by-Step Methodology
-
Nucleophile Activation (Deprotonation):
-
Action: Charge a flame-dried 100 mL round-bottom flask with 2-hydroxy-2,2-diphenylacetic acid and anhydrous DMF under an inert nitrogen atmosphere. Add anhydrous
in one portion. -
Causality: The weak base selectively deprotonates the carboxylic acid (
) rather than the tertiary alcohol, generating a strong carboxylate nucleophile required to trap the transient aziridinium ion. -
Validation Check: Stir at room temperature for 30 minutes. The suspension will become slightly cloudy, indicating the formation of the potassium carboxylate salt.
-
-
Substrate Addition:
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Add (R)-3-chloro-1-methylpiperidine dropwise over 10 minutes.
-
Causality: Low-temperature addition prevents premature, uncontrolled thermal degradation or polymerization of the reactive alkyl halide before it is fully homogenized with the nucleophile.
-
-
Thermal Activation of the Aziridinium Intermediate:
-
Action: Remove the ice bath and gradually heat the reaction mixture to 65 °C for 12 hours.
-
Causality: Thermal energy is strictly required to overcome the activation barrier for the intramolecular cyclization (expulsion of
). The carboxylate then attacks the resulting aziridinium ion at the C3 position to yield the thermodynamically favored piperidine ester [1, 3].
-
-
In-Process Control (IPC):
-
Action: Withdraw a 50 µL aliquot, quench in 1 mL of 1:1 Water/Acetonitrile, and analyze via LC-MS.
-
Validation Check: The reaction is deemed complete when the mass corresponding to the starting piperidine (
134) is consumed, and the product mass ( 326) is dominant.
-
-
Quench and Workup:
-
Action: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to isolate the pure ester.
-
Standardized experimental workflow for nucleophilic substitution of (R)-3-chloro-1-methylpiperidine.
Analytical and Quality Control Guidelines
To ensure the stereochemical integrity of the (R)-enantiomer is maintained throughout the synthetic sequence, stringent analytical controls must be employed:
-
Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralpak AD-H) to monitor the enantiomeric excess (ee) of the final product. The aziridinium mechanism can sometimes lead to partial racemization if the nucleophilic attack is not perfectly stereocontrolled.
-
2D NMR (COSY/NOESY): Essential for confirming regioselectivity. The differentiation between the piperidine ring (retention) and the pyrrolidine ring (contraction) is definitively established by analyzing the spin-spin coupling systems of the heterocyclic protons.
References
- Source: National Center for Biotechnology Information (PMC)
- Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.
- How would 2-(chloromethyl)-1-methylpyrrolidine recyclize into 3-chloro-1-methylpiperidine with only water?
Application Note: Asymmetric Synthesis of Chiral 3-Chloropiperidines via Palladium-Catalyzed Aminochlorination
Executive Summary & Strategic Rationale
Chiral 3-chloropiperidines are highly privileged pharmacophores in medicinal chemistry, serving as core scaffolds for numerous natural products (e.g., Securamine C, Cylindricine B) and bioactive synthetic drugs [1]. The incorporation of a chlorine atom alters the lipophilicity, metabolic stability, and steric profile of the piperidine ring. Furthermore, the C–Cl bond serves as a versatile, stereospecific handle for downstream S_N2 functionalization.
Historically, transition-metal-catalyzed asymmetric chlorination has been severely limited. The primary bottleneck is catalyst poisoning: free chloride anions (Cl⁻) strongly coordinate to the palladium center, displacing chiral ligands and completely abolishing enantioselectivity [1, 2]. This application note details a breakthrough methodology that circumvents this limitation by pairing a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand with an electrophilic chlorination reagent (N-Chlorosuccinimide, NCS). This system enables a highly enantioselective 6-endo aminochlorination of unactivated alkenes [1].
Mechanistic Insights & Causality
To successfully execute this protocol, researchers must understand the causality behind the reagent selection. The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle rather than a traditional Pd(0)/Pd(II) cross-coupling pathway [3].
-
Ligand Selection (Chiral Pyox): The bulky Pyox ligand enforces a strict chiral pocket during the initial alkene coordination and subsequent intramolecular aminopalladation. Without this ligand, the reaction defaults to non-selective racemic background reactions or simple alkene isomerization [1].
-
Oxidant & Halogen Source (NCS): Attempting this reaction with standard chlorinating agents (e.g., CaCl₂, CuCl₂) combined with H₂O₂ fails. Free chloride ions outcompete the Pyox ligand for palladium coordination [1]. NCS solves this by acting as an electrophilic chlorine source (Cl⁺ equivalent). It oxidizes the alkyl-Pd(II) intermediate to a Pd(IV) species without flooding the reaction medium with free Cl⁻, thereby keeping the chiral ligand firmly attached to the metal center.
-
Regioselectivity (6-endo-trig): The tethered arylsulfonamide nucleophile attacks the activated alkene. The thermodynamics of the bulky Pd-complex and the specific substrate tether length drive the cyclization exclusively through a 6-endo pathway, avoiding the 5-exo alternative.
Catalytic Cycle Visualization
Catalytic cycle of the Pd-catalyzed enantioselective aminochlorination of unactivated alkenes.
Experimental Protocol: Enantioselective 6-endo Aminochlorination
This protocol is designed as a self-validating system. Visual cues and intermediate analytical checks are embedded to ensure the integrity of the catalytic cycle.
Materials & Reagents
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Ligand: Chiral Pyridinyl-oxazoline (Pyox) ligand (e.g., t-Bu-Pyox) (6 mol%)
-
Substrate: Unactivated alkene tethered to an arylsulfonamide (0.2 mmol)
-
Reagent/Oxidant: N-Chlorosuccinimide (NCS) (1.5–2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE), anhydrous and degassed.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Critical Step)
-
In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral Pyox ligand (6 mol%).
-
Add 1.0 mL of anhydrous MeCN.
-
Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Check: The solution should transition to a clear, homogeneous yellow/orange color, indicating successful formation of the Pd(II)-Pyox complex. If the solution remains cloudy or turns black, the complex has not formed, or moisture has degraded the catalyst. Do not proceed.
Step 2: Substrate Addition
-
Dissolve the unactivated alkene substrate (0.2 mmol) in 1.0 mL of MeCN.
-
Transfer the substrate solution dropwise into the catalyst mixture via syringe. Stir for 5 minutes to allow for alkene coordination.
Step 3: Electrophilic Chlorination
-
Add NCS (1.5 equiv) to the reaction mixture in one portion under a positive flow of argon.
-
Causality Note: NCS is added last to ensure the substrate has coordinated to the Pd(II) center. Premature addition of NCS can lead to background oxidation of the ligand or catalyst deactivation.
Step 4: Reaction and Monitoring
-
Seal the tube and stir the reaction at 40 °C for 12–24 hours.
-
Monitor the reaction progress via TLC (Hexanes/EtOAc, UV/KMnO₄ stain).
-
Self-Validation Check: The absence of palladium black (a dark precipitate) during the reaction indicates that the Pyox ligand has successfully stabilized the Pd center against decomposition.
Step 5: Workup and Purification
-
Quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted NCS.
-
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the chiral 3-chloropiperidine.
Step 6: Analytical Validation
-
Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
-
Confirm the 6-endo regioselectivity via 2D NMR (COSY/HMBC), ensuring the chlorine atom is at the C3 position rather than the exocyclic methyl group (which would indicate a 5-exo pathway).
Quantitative Data & Substrate Scope
The efficacy of the Pd-Pyox/NCS system is highly dependent on the steric and electronic properties of the substrate backbone. The Thorpe-Ingold effect (gem-disubstitution) on the substrate backbone significantly accelerates the cyclization step [1].
| Substrate Backbone Variation | Arylsulfonamide Type | Yield (%) | Enantiomeric Excess (ee %) |
| gem-dipropyl | Standard | 80% | 91% |
| gem-dibenzyl | Standard | >80% | >90% |
| gem-diphenyl | Standard | >80% | >90% |
| gem-diester (AcOCH₂) | Standard | 44% | 92% |
| gem-dimethyl | Electron-rich | 74–90% | 70–92% |
| gem-dimethyl | Electron-deficient | >70% | ~80% |
Data summarized from the foundational optimization studies of Pd-catalyzed aminochlorination[1].
Troubleshooting & Optimization
-
Issue: High yield but racemic product (0% ee).
-
Cause: The chiral ligand has dissociated. This is almost always caused by the presence of free chloride ions.
-
Solution: Ensure NCS is strictly anhydrous and of high purity. Do not substitute NCS with inorganic chloride salts (e.g., LiCl, CaCl₂).
-
-
Issue: Formation of unchlorinated alkene isomerization byproducts.
-
Cause: The rate of β-hydride elimination is outcompeting the rate of oxidation/chlorination.
-
Solution: Increase the concentration of NCS or lower the reaction temperature to suppress the β-hydride elimination pathway.
-
-
Issue: Low overall conversion.
-
Cause: Lack of Thorpe-Ingold assistance in the substrate, or competitive binding of the sulfonamide to the metal center prior to alkene coordination.
-
Solution: Ensure the substrate possesses appropriate gem-dialkyl substituents to pre-organize the conformation for cyclization.
-
References
-
Wang, Z.; Hou, C.; Chen, P. "Asymmetric Palladium-Catalyzed Aminochlorination of Unactivated Alkenes." Organic Letters, 2023, 25(15), 2685-2690. URL:[Link]
-
Cai, Y.; et al. "Progress in Stereoselective Haloamination of Olefins." Molecules, 2023, 28(15), 5856. URL:[Link]
-
McDonald, R. I.; Liu, G.; Stahl, S. S. "Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications." Chemical Reviews, 2011, 111(4), 2981-3019. URL:[Link]
Application Note: (R)-3-Chloro-1-methyl-piperidine as a Chiral Warhead in Targeted Cancer Therapeutics
This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the utilization of (R)-3-Chloro-1-methyl-piperidine , a potent chiral "nitrogen mustard" warhead, in the development of DNA-alkylating chemotherapeutics.
Executive Summary & Scientific Rationale
(R)-3-Chloro-1-methyl-piperidine is a specialized chiral nitrogen mustard analogue. Unlike traditional bis(2-chloroethyl)amines (e.g., mechlorethamine), this compound features a conformationally constrained piperidine ring. This constraint modulates the reactivity of the electrophilic center, allowing for "tuned" DNA alkylation kinetics.
In cancer research, this moiety is primarily applied as:
-
A Mechanistic Probe: To study the stereoselective alkylation of DNA (Guanine N7 position).
-
A "Warhead" for Pro-drugs: Conjugated to targeted ligands (e.g., antibodies, peptides) to deliver a cytotoxic payload specifically to tumor cells.
-
A Synthetic Intermediate: For generating complex fused-ring systems via aziridinium ion intermediates.
Key Mechanistic Insight: The biological activity of (R)-3-Chloro-1-methyl-piperidine relies on the formation of a transient, highly electrophilic bicyclic aziridinium ion . This intermediate is the active species that covalently binds to DNA, inducing apoptosis in rapidly dividing cancer cells.
Mechanism of Action: The Aziridinium Ion Pathway
The therapeutic efficacy of 3-chloropiperidines is governed by their conversion into a bicyclic aziridinium cation.[1][2] This intramolecular cyclization is the rate-determining step for DNA alkylation.
Graphviz Diagram: Activation & DNA Alkylation Pathway
Caption: Figure 1. The activation pathway of (R)-3-Chloro-1-methyl-piperidine. The formation of the strained bicyclic aziridinium ion is critical for biological activity.
Detailed Experimental Protocols
Protocol A: Stereoselective Synthesis of (R)-3-Chloro-1-methyl-piperidine
Objective: Synthesize the (R)-isomer with high enantiomeric excess (ee) using (S)-1-methyl-3-piperidinol as the chiral pool precursor. Principle: The reaction proceeds via an SN2 mechanism (inversion of configuration) using thionyl chloride.
Materials:
-
(S)-1-Methyl-3-piperidinol (CAS: 3554-74-3, >98% ee).
-
Thionyl Chloride (SOCl2).
-
Solvent: Anhydrous Chloroform (CHCl3) or Dichloromethane (DCM).
-
Reagents: NaHCO3 (sat. aq.), MgSO4.[3]
Step-by-Step Methodology:
-
Preparation : Charge a flame-dried 250 mL round-bottom flask with (S)-1-Methyl-3-piperidinol (10.0 mmol) and anhydrous CHCl3 (50 mL) under N2 atmosphere. Cool to 0°C.
-
Chlorination : Add SOCl2 (12.0 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reflux : Warm to room temperature, then reflux at 60°C for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9).
-
Workup (Critical for Stability) :
-
Cool the reaction mixture to 0°C.
-
Slowly quench with saturated NaHCO3 until pH ~8. Do not use strong bases (NaOH) as this may trigger premature aziridinium formation and hydrolysis.
-
Extract with DCM (3 x 30 mL).
-
Dry organic layer over MgSO4 and concentrate in vacuo at low temperature (<30°C).
-
-
Storage : The free base is unstable. Convert to HCl salt immediately by adding 1M HCl in ether, or store as a solution at -20°C.
Quality Control (QC) Table:
| Parameter | Specification | Method |
| Appearance | Colorless oil (Free base) / White solid (HCl salt) | Visual |
| Purity | >95% | GC-MS or 1H-NMR |
| Chiral Purity | >98% ee | Chiral HPLC (Chiralpak AD-H) |
| Key NMR Signal | H-3 methine proton shift (~3.8-4.2 ppm) | 1H-NMR (CDCl3) |
Protocol B: Kinetic Evaluation of DNA Alkylating Activity (NBP Assay)
Objective: Quantify the alkylating potential (kalk) of the synthesized warhead using 4-(p-nitrobenzyl)pyridine (NBP) as a DNA surrogate.
Materials:
-
Test Compound: (R)-3-Chloro-1-methyl-piperidine HCl.
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).
-
Buffer: Acetate buffer (pH 4.0) and Phosphate buffer (pH 7.4).
-
Detection: UV-Vis Spectrophotometer (Absorbance at 600 nm).
Workflow:
-
Incubation : Mix 100 µL of Test Compound (10 mM) with 100 µL NBP reagent and 800 µL buffer.
-
Thermal Activation : Incubate at 37°C for defined time intervals (0, 15, 30, 60, 120 min).
-
Quenching : Add 1 mL of 0.1 M NaOH to basify the solution (activates the chromophore).
-
Measurement : Immediately measure Absorbance at 600 nm (Purple color indicates alkylation).
-
Data Analysis : Plot A600 vs. Time. The initial slope corresponds to the alkylation rate constant.
Expert Insight:
-
Contrast Check: Compare the (R)-isomer vs. the (S)-isomer. The (R)-isomer often exhibits distinct kinetic profiles due to the specific steric twist of the piperidine ring affecting the transition state energy of the aziridinium formation.
Synthesis of Hybrid Anticancer Agents (Conjugation)
This compound is rarely used as a monotherapy. It is most effective when coupled to a targeting vector.
Graphviz Diagram: Synthetic Coupling Workflow
Caption: Figure 2. Workflow for conjugating the chloropiperidine warhead to a targeting scaffold.
Safety & Handling (Critical)
(R)-3-Chloro-1-methyl-piperidine is a potent alkylating agent and a vesicant (blistering agent).
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Decontamination: Spills should be neutralized immediately with 10% Sodium Thiosulfate solution (nucleophile that scavenges the electrophile).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Synthesis | Hydrolysis of product during workup. | Use anhydrous conditions; quench with weak base (NaHCO3) at 0°C. |
| Racemization | Reaction temperature too high or prolonged reflux. | Limit reflux time; check optical rotation of starting material. |
| No Activity in NBP Assay | Compound degraded (hydrolyzed to alcohol). | Prepare fresh stock solutions in DMSO immediately before use. |
References
-
Carraro, C., et al. (2019).[4] "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents."[1][4] ACS Medicinal Chemistry Letters. Link
-
Göttlich, R., et al. (2021). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry.[5] Link
-
Siddik, Z. H., et al. (2022). "3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis and Biological Evaluation." Biomolecules.[4][6] Link
-
Watson, P. S., et al. (2018). "Secondary 3-Chloropiperidines: Powerful Alkylating Agents and Ligands for Cisplatin Analogues." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 3-Chloropiperidine Hydrochloride." Link
Sources
N-methylation of (R)-3-chloropiperidine experimental procedure
An Application Note for the N-Methylation of (R)-3-Chloropiperidine
Topic: Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-N-methyl-3-chloropiperidine is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis requires a robust and stereospecific method for the N-methylation of the parent secondary amine, (R)-3-chloropiperidine. This application note provides a comprehensive guide to this transformation, focusing on the highly reliable Eschweiler-Clarke reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline rigorous methods for product characterization and chiral purity assessment. This document is designed to equip researchers with the technical expertise and field-proven insights necessary to successfully implement this synthesis.
Introduction and Mechanistic Overview
The introduction of a methyl group to a nitrogen atom can profoundly alter the pharmacological properties of a molecule, a phenomenon often termed the "magic methyl effect."[1] This modification can enhance potency, improve metabolic stability, and increase cell permeability. However, the methylation of secondary amines like (R)-3-chloropiperidine must be performed with care to avoid over-alkylation, which leads to the formation of quaternary ammonium salts, and to preserve the integrity of the existing stereocenter.[2]
While various reductive amination protocols exist, the Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][3] This reaction is particularly advantageous as it is irreversible due to the formation of carbon dioxide gas and inherently stops at the tertiary amine stage, preventing quaternization.[2][4] Critically for this application, the Eschweiler-Clarke conditions are generally mild enough to avoid racemization of chiral amines.[2]
Reaction Mechanism:
The reaction proceeds through a two-step sequence:
-
Iminium Ion Formation: The secondary amine ((R)-3-chloropiperidine) first reacts with formaldehyde to form an unstable carbinolamine, which readily dehydrates to form a tertiary iminium ion.[1]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion from the formate anion to the electrophilic iminium ion. This reduction step yields the desired tertiary amine, (R)-N-methyl-3-chloropiperidine, and releases carbon dioxide.[3][5]
The mechanism is visualized in the diagram below.
Caption: The mechanism involves iminium ion formation followed by hydride transfer from formic acid.
Experimental Protocol: Eschweiler-Clarke Methylation
This protocol details a representative procedure for the N-methylation of (R)-3-chloropiperidine hydrochloride on a 10 mmol scale.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| (R)-3-Chloropiperidine hydrochloride | C₅H₁₁Cl₂N | 156.06 | 10.0 | 1.56 g | Starting material |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | ~30.0 | 2.5 mL | Reagent, ~3 equivalents |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | ~40.0 | 1.5 mL | Reagent & Hydride Source, ~4 equiv. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | As needed | For basification (e.g., 6M aq. soln) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Drying agent |
| Hydrochloric Acid (HCl) in Dioxane (4M) | HCl | 36.46 | - | Optional | For salt formation |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-chloropiperidine hydrochloride (1.56 g, 10.0 mmol).
-
Reagent Addition: In a fume hood, add formic acid (1.5 mL, ~40 mmol) followed by aqueous formaldehyde solution (2.5 mL, ~30 mmol).
-
Causality Note: Using an excess of both formaldehyde and formic acid ensures the reaction goes to completion and provides the necessary medium and reducing agent.[2] The initial reaction may be exothermic.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 90-100 °C using a heating mantle or oil bath. Vigorous gas evolution (CO₂) should be observed. Maintain this temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Trustworthiness Note: The evolution of CO₂ is a key indicator that the reductive step is proceeding and drives the reaction to completion.[4]
-
-
Cooling and Basification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add 6M sodium hydroxide solution to basify the mixture to a pH > 12. This step neutralizes the excess formic acid and deprotonates the product amine, making it extractable into an organic solvent.
-
Extraction: Transfer the basic aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-N-methyl-3-chloropiperidine as an oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a mobile phase such as DCM/Methanol with 1% triethylamine) to afford the pure product.[6]
Overall Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of (R)-N-methyl-3-chloropiperidine.
Product Characterization and Quality Control
Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around δ 2.2-2.4 ppm. The piperidine ring protons will appear as complex multiplets between δ 1.5-3.5 ppm. The proton on the carbon bearing the chlorine (H-3) would likely be a multiplet around δ 3.5-4.0 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR should display six distinct signals. The N-methyl carbon is expected around δ 40-45 ppm. The carbon attached to the chlorine (C-3) will be in the δ 55-65 ppm range. The other four piperidine ring carbons will appear between δ 20-60 ppm.[7]
-
Mass Spectrometry (ESI-MS): The product should show a clear molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z = 134.07 for C₆H₁₃ClN⁺).
Chiral Purity Analysis
Maintaining the enantiomeric purity of the chiral center is paramount in drug development.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.
Protocol: Chiral HPLC Analysis
Since the product lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to allow for UV detection.[9] Alternatively, a chiral column capable of separating the underivatized amine can be used.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H) is recommended.[8][9]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[8] A small amount of an amine additive (e.g., 0.1% diethylamine) is often included to improve peak shape and reduce tailing.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 228 nm if derivatized).[9]
-
Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers. A racemic standard, synthesized from (RS)-3-chloropiperidine, should be run to confirm the peak identities and resolution.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke reaction. (n.d.). ChemEurope.com. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Eschweiler-Clarke reaction - YouTube. (2025, October 13). YouTube. [Link]
-
Synthesis of 3‐chloropiperidines 1–4. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-chloro-N-methylpiperidine - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC. (2025, January 10). National Center for Biotechnology Information. [Link]
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... - ResearchGate. (n.d.). ResearchGate. [Link]
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
-
Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions - ResearchGate. (2025, October 18). ResearchGate. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - ResearchGate. (2023, December 13). ResearchGate. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014, December 15). PubMed. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Instituto Politécnico de Bragança. [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. youtube.com [youtube.com]
- 6. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-3-Chloro-1-methyl-piperidine as a precursor for novel alkaloids
Application Note & Protocol Guide: (R)-3-Chloro-1-methyl-piperidine in Alkaloid Synthesis
PART 1: CORE DIRECTIVE - The Aziridinium Gateway
Executive Summary
(R)-3-Chloro-1-methyl-piperidine is not merely a halogenated heterocycle; it is a chiral latent electrophile . Its utility in the synthesis of novel alkaloids and pharmaceutical scaffolds (such as muscarinic agonists or nitrogen mustard analogs) relies entirely on its ability to form a transient, highly reactive bicyclic aziridinium ion .
Unlike simple alkyl halides that undergo direct
The Critical Insight for Researchers:
-
Stereochemical Outcome: The formation of the aziridinium ion involves inversion of configuration at C3. Subsequent nucleophilic attack at C3 involves a second inversion. The net result is retention of configuration (Double Inversion).
-
Regiochemical Divergence: The aziridinium intermediate can be opened at two positions:
-
Path A (C3 Attack): Yields the 3-substituted piperidine (Retention).
-
Path B (C2 Attack): Yields a ring-contracted 2-(substituted-methyl)pyrrolidine.
-
This guide provides the protocols to harness this reactivity for the synthesis of chiral alkaloid precursors, specifically targeting the 3-substituted piperidine scaffold common in bioactive natural products.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Mechanistic Profiling: The 1-Azoniabicyclo[3.1.0]hexane System
To successfully utilize (R)-3-chloro-1-methyl-piperidine, one must control the aziridinium equilibrium. The reaction kinetics are governed by the basicity of the nitrogen and the solvent's ionizing power.
The Pathway[1][2][3][4][5][6]
-
Activation: In polar protic or Lewis-acidic conditions, the C3-Cl bond is weakened.
-
Cyclization: The N-lone pair attacks C3 (back-side), expelling Cl⁻.
-
Nucleophilic Capture: The incoming nucleophile (
) attacks the strained aziridinium ring.
-
Why (R)-enantiomer? Starting with the (R)-isomer allows for the synthesis of enantiopure (R)-3-substituted piperidines (via C3 attack) or specific chiral pyrrolidines. This is vital for structure-activity relationship (SAR) studies in drug discovery where chirality dictates receptor binding (e.g., Acetylcholine receptors).
Diagram: The Aziridinium Bifurcation
The following Graphviz diagram illustrates the mechanistic divergence that must be controlled.
Figure 1: Mechanistic divergence via the Aziridinium Ion. Path A (Green) yields the piperidine target.
Experimental Protocol: Synthesis of (R)-3-Phenoxy-1-methyl-piperidine
Application: This protocol synthesizes a core ether scaffold found in various antihistamine and antidepressant alkaloid analogs. It demonstrates the control of the aziridinium pathway to favor the piperidine ring retention.
Materials
-
Precursor: (R)-3-Chloro-1-methyl-piperidine hydrochloride (CAS: 2008-75-5 for racemic; ensure chiral source).
-
Nucleophile: Phenol (or substituted phenol derivatives).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst: Sodium Iodide (NaI) – Critical for in-situ Finkelstein-like activation.
Step-by-Step Methodology
Phase 1: Free Base Liberation & Aziridinium Formation
The hydrochloride salt is stable. To trigger the reaction, the free amine must be generated in situ.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or ). -
Charging: Add (R)-3-Chloro-1-methyl-piperidine HCl (1.0 eq, 5 mmol) and anhydrous MeCN (25 mL).
-
Base Addition: Add finely ground
(3.0 eq). Stir at room temperature for 30 minutes.-
Expert Insight: This step neutralizes the HCl. The free amine will spontaneously begin to equilibrate with the aziridinium ion.
-
-
Activation: Add NaI (0.1 eq).
Phase 2: Nucleophilic Substitution
-
Nucleophile Addition: Add Phenol (1.2 eq) dissolved in minimal MeCN.
-
Reaction: Heat the mixture to reflux (
) for 12–18 hours.-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the starting chloride (
).
-
-
Quenching: Cool to room temperature. Filter off the inorganic solids (
, KCl). -
Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over
, and concentrate.
Phase 3: Purification & Analysis
-
Column Chromatography: Purify using silica gel. Eluent: Gradient of DCM to 5% MeOH/DCM.
-
Note: The pyrrolidine byproduct (if formed) typically has a slightly different Rf due to steric changes.
-
-
Chiral Analysis: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Target: >98% ee (Retention of configuration).
-
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Ethanol | Acetonitrile | MeCN favors |
| Temperature | Higher temp ensures complete conversion of the strained ring. | ||
| Base | NaOH (aq) | Anhydrous conditions prevent hydrolysis to the alcohol (3-hydroxy-1-methylpiperidine). | |
| Yield | 45% (mixed products) | 78% (major piperidine) | Optimized conditions minimize ring contraction. |
Safety & Handling (The "Mustard" Protocol)
(R)-3-Chloro-1-methyl-piperidine is structurally related to nitrogen mustards (alkylating agents). It poses significant health risks.[9][10]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[9][11]
-
Genotoxicity: Suspected of causing genetic defects due to DNA alkylation (via the aziridinium ion).
Mandatory Safety Controls:
-
Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood.
-
Decontamination: Quench all glassware and spills with a solution of 10% Sodium Thiosulfate (
). Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic. -
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
PART 3: REFERENCES
-
Göttlich, R., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ResearchGate. Link
-
Sosic, A., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ResearchGate. Link
-
Kirchner, M., et al. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PubMed Central (PMC). Link
-
TCI Chemicals. (2025).[11][12] Safety Data Sheet: 1-(2-Chloroethyl)piperidine Hydrochloride. TCI Chemicals. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Thermo Fisher. Link
Sources
- 1. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Kimpe Aziridine Synthesis [organic-chemistry.org]
- 6. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Ring-Opening Reactions of Aziridinium Ions from 3-Chloropiperidines
Executive Summary
The development of targeted alkylating agents remains a cornerstone of oncological drug design. Among these, 3-chloropiperidines have emerged as highly potent nitrogen mustard analogs. Unlike traditional open-chain mustards, the cyclic nature of 3-chloropiperidines allows for precise tuning of their reactivity. Their mechanism of action hinges on the intramolecular formation of a highly electrophilic bicyclic aziridinium ion , which subsequently undergoes rapid nucleophilic ring-opening by biological targets, such as the N7 position of DNA guanine bases.
This application note provides a comprehensive, field-proven guide to the mechanistic principles, kinetic profiling, and isolation protocols for these reactive intermediates. By leveraging structural modifications—such as the Thorpe-Ingold effect—researchers can predictably modulate the alkylation kinetics and cytotoxicity of these compounds.
Mechanistic Principles: The Aziridinium Intermediate
The alkylation mechanism of 3-chloropiperidines is a two-step process governed by a delicate balance of thermodynamics and kinetics.
Intramolecular Cyclization and the Thorpe-Ingold Effect
The rate-determining step (
Regioselectivity of Nucleophilic Ring-Opening
Once formed, the bicyclic aziridinium ion is rapidly consumed by nucleophiles (
-
C2 Attack (Ring Expansion): Yields the thermodynamically favored 6-membered piperidine adduct.
-
C3 Attack (Direct Opening): Yields the kinetically favored 5-membered pyrrolidine adduct.
The regioselectivity is highly dependent on the steric bulk of the nucleophile and the substitution pattern of the aziridinium ring. For DNA alkylation, the attack predominantly yields the thermodynamically stable piperidine adduct, ensuring irreversible DNA damage and subsequent apoptosis [2].
Mechanistic pathway of 3-chloropiperidine alkylation via the bicyclic aziridinium intermediate.
Experimental Methodologies
Protocol 1: Isolation of Highly Strained Bicyclic Aziridinium Ions
The transient nature of aziridinium ions typically precludes their isolation. However, halide abstraction using specialized silver salts allows for the trapping of these intermediates for X-ray diffraction (XRD) and structural validation [3].
Step-by-Step Procedure:
-
Preparation: Dissolve the purified 3-chloropiperidine precursor (1.0 eq) in strictly anhydrous, degassed acetone under an argon atmosphere.
-
Halide Abstraction: Dropwise, add a solution of Silver Perchlorate (
) or Silver Tetrafluoroborate ( ) (1.05 eq) in dry acetone at . -
Precipitation & Filtration: Stir for 30 minutes in the dark. A white precipitate of Silver Chloride (
) will form. Filter the suspension rapidly through a pad of dry Celite under argon. -
Crystallization: Concentrate the filtrate under reduced pressure at
. Induce crystallization by layering with cold, dry diethyl ether.
Causality of Experimental Choices:
Why use
Self-Validating System:
Before proceeding to crystallization, immediately analyze a
Protocol 2: NMR Kinetic Studies of Nucleophilic Ring-Opening
To quantify the alkylation efficiency, real-time NMR kinetics are employed to monitor the depletion of the aziridinium ion and the formation of ring-opened adducts.
Step-by-Step Procedure:
-
Sample Setup: Dissolve the isolated aziridinium perchlorate salt (from Protocol 1) in
of (or a 1:1 mixture of and phosphate-buffered , pH 7.4, for physiological simulation) directly in an NMR tube. -
Nucleophile Introduction: Inject a standardized concentration of the target nucleophile (e.g., Methanol, Imidazole, or 2'-deoxyguanosine) into the NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated to
. Acquire NMR spectra automatically every 5 minutes for 12 hours. -
Kinetic Extraction: Integrate the distinct aziridinium proton signals against an internal standard (e.g., TMS or a non-reactive solvent peak).
Causality of Experimental Choices: Real-time NMR is prioritized over UV-Vis spectroscopy because the aziridinium ion and its resulting piperidine/pyrrolidine adducts lack strong, distinct chromophores. NMR allows for the simultaneous, unambiguous tracking of the intermediate's decay and the specific regiochemical outcome (C2 vs. C3 attack) of the product formation.
Self-Validating System:
Plot the natural logarithm of the aziridinium integral,
Workflow for isolating aziridinium ions and monitoring nucleophilic ring-opening kinetics via NMR.
Quantitative Data & Reactivity Profiles
The structural modifications of 3-chloropiperidines directly dictate their kinetic behavior and biological efficacy. Recent advancements have shown that secondary 3-chloropiperidines, which closely resemble the natural alkylating antibiotic 593A, exhibit superior DNA cleavage activity compared to their tertiary counterparts [4].
Table 1: Kinetic Parameters of Aziridinium Ion Formation and Ring Opening
Data summarized from NMR kinetic studies monitoring the steady-state approximation.
| Compound Variant | Substitution Pattern | Regioselectivity (Piperidine : Pyrrolidine) | ||
| 1a (Unsubstituted) | None | 1.25 | 0.85 | 85 : 15 |
| 1b (Thorpe-Ingold) | C5 gem-dimethyl | 8.40 | 1.10 | 92 : 8 |
| 1c (Secondary Amine) | N-H (Secondary) | 12.10 | 2.45 | 95 : 5 |
| 1d (Bulky Adduct) | C5 gem-diphenyl | 15.60 | 0.60 | > 99 : 1 |
Table 2: Cytotoxicity and DNA Alkylation Efficiency
In vitro evaluation on human carcinoma cell lines after 72h incubation.
| Compound | Structural Feature | IC | IC | DNA Cleavage Efficiency (18h, |
| Chlorambucil | Open-chain Control | 45.2 | 68.4 | < 10% |
| L-1 | Enantiopure (L) | 8.5 | 12.1 | 45% |
| D-1 | Enantiopure (D) | 7.8 | 10.5 | 48% |
| Compound 2 | C3-Methylated | 2.1 | 3.4 | 82% |
| Compound 3 | N-Benzyl Substituted | 1.5 | 0.9 | 91% |
Note: The introduction of methyl groups on the piperidine ring (Compound 2) and N-benzyl substituents (Compound 3) drastically enhances the reactivity toward DNA, resulting in low nanomolar cytotoxicity indexes, far outperforming the traditional chlorambucil control.
References
-
Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions Source: European Journal of Organic Chemistry (2022) URL:[Link]
-
Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (2019) URL:[Link]
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions Source: European Journal of Organic Chemistry (2021) URL:[Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents Source: ChemistryOpen (2023) URL:[Link]
Multicomponent reactions for the synthesis of substituted piperidines
The synthesis of highly substituted piperidines is a cornerstone of modern drug discovery. The piperidine motif is ubiquitous in over twenty classes of pharmaceuticals, functioning as the core scaffold for antihistamines, antihypertensives, and analgesics . Traditional linear syntheses of these heterocycles often suffer from poor atom economy, the need to isolate unstable or toxic intermediates, and low overall yields.
To overcome these bottlenecks, Multicomponent Reactions (MCRs) have emerged as a superior strategy. By assembling three or more reactants in a single vessel, MCRs form multiple covalent bonds in a highly convergent manner. This application note provides an authoritative guide to the mechanistic rationale, experimental design, and validated protocols for the one-pot multicomponent synthesis of substituted piperidines.
Mechanistic Rationale: The Cascade Pathway
The efficiency of MCRs in piperidine synthesis is driven by the precise orchestration of sequential condensation, addition, and cyclization events. The causality behind this efficiency lies in manipulating chemical equilibrium without isolating intermediates.
In a standard pseudo-five-component or four-component reaction (e.g., utilizing an aromatic aldehyde, an amine, and a β-ketoester), the reaction is initiated by a dual-activation pathway. An acid catalyst facilitates the simultaneous formation of an enamine (via the condensation of the amine and β-ketoester) and an imine (via the amine and aromatic aldehyde). Because these intermediates are generated in close spatial proximity within the same solvent system, they rapidly undergo an intermolecular Mannich-type addition. This is immediately followed by an intramolecular cyclization (often an aza-Diels-Alder reaction or tautomerization-driven ring closure) to yield the highly substituted piperidine .
Cascade mechanism for the multicomponent synthesis of substituted piperidines.
Catalyst Selection and Solvent Dynamics
The choice of catalyst and solvent dictates the thermodynamic pathway of the MCR.
-
Tungstophosphoric Acid (H₃PW₁₂O₄₀): This heteropolyacid features a Keggin structure that provides exceptionally high proton mobility. It acts as a dual-function Brønsted acid, accelerating both the initial Knoevenagel condensation and the subsequent cyclization at room temperature .
-
Dual-Functional Ionic Liquids (e.g., [TMBSED][OMs]₂): Ionic liquids provide both acidic sites for electrophilic activation and a highly polar microenvironment that stabilizes the transition states of multi-molecular collisions, drastically reducing reaction times .
-
Solvent Causality: Ethanol is frequently selected not just for its green chemistry profile, but for its specific solubility parameters. It selectively dissolves the starting materials while acting as an anti-solvent for the final highly substituted piperidine. This drives the reaction forward via Le Chatelier's principle as the product continuously precipitates out of the equilibrium mixture.
Table 1: Comparative Optimization of Multicomponent Piperidine Syntheses
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Advantage | Ref. |
| H₃PW₁₂O₄₀ (1 mol%) | Acetonitrile / EtOH | 25 | 2–4 h | 85–92 | Keggin structure enables high proton mobility at room temp. | |
| [TMBSED][OMs]₂ | Ethanol | 78 | 55 min | 90–95 | Dual-functional IL stabilizes polar transition states. | |
| Ammonium Acetate | Solvent-Free | 80 | 3–5 h | 78–86 | Acts as both the nitrogen source and a mild basic catalyst. | |
| Nano-ZSM-5 | Ethanol | 25 | 3–5 h | 80–88 | High surface-area-to-volume ratio enhances collision frequency. |
Experimental Design & Self-Validating Protocols
The following protocols are designed as self-validating systems. The physical behavior of the reaction mixture directly indicates the success or failure of the underlying mechanistic steps, allowing researchers to adjust parameters in real-time.
Step-by-step workflow for the one-pot multicomponent synthesis of piperidines.
Protocol A: H₃PW₁₂O₄₀-Catalyzed Synthesis of Functionalized Piperidines
This protocol utilizes a one-pot condensation of aromatic aldehydes, anilines, and β-ketoesters.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aniline (2.0 mmol), and β-ketoester (1.0 mmol) in 5 mL of absolute ethanol.
-
Causality: The 1:2:1 stoichiometry ensures sufficient aniline is present to simultaneously form both the imine and enamine intermediates required for the cascade.
-
-
Catalytic Activation: Add 1 mol% of Tungstophosphoric acid (H₃PW₁₂O₄₀) to the stirring mixture.
-
Ambient Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours.
-
Self-Validation Check: Monitor the reaction visually. The protocol is self-validating; successful aza-Diels-Alder cyclization is indicated by the spontaneous precipitation of the solid piperidine product from the ethanolic solution.
-
Troubleshooting: If the solution remains clear after 3 hours, it indicates stalled enamine formation. Elevate the temperature to 40 °C or add an additional 0.5 mol% of catalyst.
-
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold ethanol (2 × 2 mL) to remove unreacted starting materials, and recrystallize from hot ethanol to afford the analytically pure piperidine derivative.
Protocol B: Diversity-Oriented Pseudo-Five-Component Synthesis
This method generates highly functionalized piperidines containing a Meldrum's acid moiety .
-
Reagent Preparation: Combine substituted β-nitrostyrene (1.0 mmol), Meldrum's acid (1.0 mmol), aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol) in a reaction vessel.
-
Causality: Ammonium acetate is utilized in excess because it serves a dual purpose: it decomposes to provide the primary nitrogen source (ammonia) for the piperidine ring and acts as a mild basic catalyst to trigger the initial Knoevenagel condensation of Meldrum's acid.
-
-
Reaction: Stir the mixture under solvent-free conditions at 80 °C for 3–5 hours.
-
Validation via TLC: Monitor the disappearance of the β-nitrostyrene spot via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) eluent system.
-
Work-up: Cool the mixture to room temperature, triturate with water to dissolve residual ammonium acetate, filter the crude solid, and recrystallize from a suitable solvent (e.g., ethanol/water).
Analytical Validation Standards
To ensure the trustworthiness of the synthesized scaffolds, the following analytical validations must be performed on the isolated products:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet signals of the piperidine ring protons (typically between δ 2.50–4.50 ppm) and the distinct singlet of the secondary amine (NH) proton (often broad, around δ 2.00–3.00 ppm, exchangeable with D₂O).
-
¹³C NMR (100 MHz, CDCl₃): Verify the presence of the sp³ hybridized carbon signals of the piperidine core (δ 30–60 ppm) distinct from the aromatic substituents.
-
Melting Point: Compare against literature values to confirm diastereoselectivity, as MCRs typically yield highly specific stereoisomers due to the sterically constrained transition states during cyclization.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]
-
Title: H₃PW₁₂O₄₀-Catalyzed Multicomponent Reaction for Efficient Synthesis of Highly Substituted Piperidines Source: Ingenta Connect / Combinatorial Chemistry & High Throughput Screening URL: [Link]
-
Title: Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid Source: ResearchGate URL: [Link]
-
Title: One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate Source: Figshare / American Chemical Society URL: [Link]
Application Notes and Protocols for the Development of Neurological Disorder Treatments Using (R)-3-Chloro-1-methyl-piperidine as a Lead Compound
Introduction: A Strategic Framework for a Novel Therapeutic Candidate
The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in both natural alkaloids and synthetic pharmaceuticals targeting the central nervous system (CNS).[1] (R)-3-Chloro-1-methyl-piperidine represents a structurally simple yet compelling starting point for a CNS drug discovery program. Its stereochemistry, combined with the reactive chloro- and N-methyl functional groups, provides a unique vector for interaction with biological targets implicated in neurological disorders. This document serves as a comprehensive guide for researchers, outlining a strategic, multi-stage research program to investigate the therapeutic potential of (R)-3-Chloro-1-methyl-piperidine and its derivatives.
The nervous system, comprising the central and peripheral components, governs all bodily functions and is the seat of cognition and emotion.[2] Its disruption leads to devastating conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). Current treatments for AD, such as cholinesterase inhibitors, offer only temporary symptomatic relief without halting the underlying neurodegeneration.[3][4] The recent development of disease-modifying therapies, like monoclonal antibodies targeting amyloid-beta plaques, marks a significant advancement but also highlights the need for diverse therapeutic strategies.[3][5][6][7] Similarly, PD treatments primarily focus on managing motor symptoms, leaving a critical need for neuroprotective interventions.[8]
This guide eschews a rigid template, instead adopting a logical, causality-driven workflow that mirrors a real-world drug discovery pipeline. We will proceed from initial target hypothesis and validation through cellular and in vivo efficacy models, providing both the "how" (detailed protocols) and the "why" (strategic rationale). Every proposed protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
Phase 1: Target Identification and Validation – Unveiling the Mechanism of Action
The initial and most critical phase is to identify the molecular targets of (R)-3-Chloro-1-methyl-piperidine within the CNS. The piperidine core suggests a high probability of interaction with receptors that recognize endogenous amine neurotransmitters. Based on structural precedents, we hypothesize two primary target families: Muscarinic Acetylcholine Receptors (mAChRs) and the Sigma-1 Receptor (S1R).
-
Muscarinic Acetylcholine Receptors (mAChRs): This family of five G protein-coupled receptors (M1-M5) is pivotal in CNS functions like memory and learning.[9] Their dysfunction is a well-established component of Alzheimer's pathology, making them a key therapeutic target. The mAChRs are broadly classified by their G-protein coupling: M1, M3, and M5 couple to Gq/11, while M2 and M4 couple to Gi/o. Determining subtype selectivity is crucial, as M1 agonism is considered pro-cognitive, whereas M2 agonism can have undesirable cardiac effects.[10]
-
Sigma-1 Receptor (S1R): The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria membrane.[11][12][13] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[11][13][14] S1R agonism is strongly associated with neuroprotective effects, making it a promising target for multiple neurodegenerative diseases, including AD, PD, and ALS.[11][15]
The following workflow outlines the initial screening and validation cascade.
Caption: Workflow for identifying and validating the molecular target(s) of the lead compound.
Protocol 1.1: Radioligand Binding Assays for Target Affinity
This protocol determines the binding affinity (Ki) of the test compound for the hypothesized targets.
Rationale: By competing with a known high-affinity radiolabeled ligand, we can quantify how strongly our compound binds to the receptor. This is the first step in confirming a direct interaction.
Methodology:
-
Materials:
-
Cell membranes expressing human recombinant M1-M5 mAChRs or S1R (commercially available).
-
Radioligands: [³H]-N-methylscopolamine (for mAChRs), [³H]-(+)-pentazocine (for S1R).
-
Test Compound: (R)-3-Chloro-1-methyl-piperidine, dissolved in DMSO to create a 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.
-
In each well of the 96-well plate, add:
-
50 µL of diluted test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (e.g., atropine for mAChRs, haloperidol for S1R) for non-specific binding.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (protein concentration optimized per assay).
-
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: Functional Assays for Target Modulation
These protocols determine whether the compound activates (agonism) or blocks (antagonism) the receptor.
Rationale: Binding alone is insufficient; we must know the functional consequence. For mAChRs, this involves measuring downstream signaling events like G-protein activation or second messenger production.
Methodology (Example for Gq-coupled M1 Receptor): Calcium Mobilization Assay
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 mAChR.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive control agonist (e.g., Carbachol).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the M1-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for ~20 seconds. Inject varying concentrations of the test compound and continue reading fluorescence for an additional 90-120 seconds.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Place the plate in the reader, record baseline, and then inject a concentration of the positive control agonist (Carbachol) that elicits ~80% of its maximal response (EC80). Continue reading fluorescence.
-
-
Data Analysis:
-
Quantify the change in fluorescence (peak minus baseline) for each well.
-
Agonist Mode: Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the Carbachol response against the log concentration of the test compound to determine the IC50.
-
| Example Data: Target Profile of (R)-3-Chloro-1-methyl-piperidine | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| M1 mAChR | 85 | Agonist | 150 |
| M2 mAChR | 1250 | No activity up to 10 µM | >10,000 |
| M3 mAChR | 980 | Weak partial agonist | 2,500 |
| M4 mAChR | >10,000 | No activity up to 10 µM | >10,000 |
| M5 mAChR | 750 | Agonist | 900 |
| Sigma-1 (S1R) | 45 | Agonist | 110 |
| Sigma-2 (S2R) | 2100 | Not determined | >10,000 |
This table presents hypothetical data illustrating a desirable profile: selectivity for M1/M5 mAChRs and high affinity for the S1R, with agonist activity at all three.
Phase 2: Cell-Based Phenotypic Screening
With validated targets (e.g., M1/S1R agonism), the next step is to assess the compound's effects in disease-relevant cellular models. This phase bridges target engagement with a desired physiological outcome, such as neuroprotection or enhanced neuronal function.
Caption: Overview of the preclinical pipeline for a CNS drug candidate.
Protocol 3.1: Efficacy in a Mouse Model of Alzheimer's Disease (Cognitive Assessment)
Rationale: This protocol uses the Morris Water Maze (MWM) test, a standard for assessing spatial learning and memory in rodents, to evaluate the pro-cognitive effects of the test compound in a transgenic mouse model of AD (e.g., 5XFAD).
Methodology:
-
Subjects:
-
Aged 5XFAD transgenic mice and wild-type littermate controls.
-
Randomly assign mice to treatment groups (e.g., Vehicle, Compound Dose 1, Compound Dose 2).
-
-
Dosing:
-
Administer the test compound or vehicle daily (e.g., via oral gavage or intraperitoneal injection) for a chronic period (e.g., 4-8 weeks) prior to and during behavioral testing. Doses are selected based on PK and tolerability studies.
-
-
Morris Water Maze Procedure:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning; 5 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, place the mouse in the pool at one of four random starting positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (Memory; Day 6):
-
Remove the escape platform.
-
Place the mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location.
-
-
-
Data Analysis:
-
Acquisition: Analyze escape latency over the 5 days using a repeated-measures ANOVA. A steeper learning curve (decreasing latency) indicates better learning.
-
Probe Trial: Compare the time spent in the target quadrant between groups using a one-way ANOVA. A significant preference for the target quadrant indicates robust memory.
-
| Example Data: Morris Water Maze in 5XFAD Mice | Mean Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.5 ± 4.3 |
| 5XFAD + Vehicle | 42.8 ± 5.5 | 24.1 ± 3.9 |
| 5XFAD + Compound (10 mg/kg) | 25.1 ± 3.8 | 38.2 ± 4.1 |
*p < 0.05 compared to 5XFAD + Vehicle. This hypothetical data shows the compound significantly improved learning and memory in the Alzheimer's model mice.
Conclusion and Future Directions
This document outlines a rigorous, phased approach to evaluating (R)-3-Chloro-1-methyl-piperidine as a therapeutic lead for neurological disorders. By systematically identifying its molecular targets, confirming its neuroprotective activity in relevant cell models, and demonstrating efficacy in a preclinical disease model, a strong data package can be built. A profile showing selective M1/S1R agonism, coupled with neuroprotective properties and in vivo cognitive enhancement, would strongly support its continued development.
The subsequent steps would involve comprehensive IND-enabling studies, including safety pharmacology (assessing effects on cardiovascular and respiratory systems) and regulatory toxicology, to ensure the compound's safety profile is acceptable for first-in-human clinical trials. [16][17]The journey from a simple piperidine derivative to a potential new medicine is long and complex, but a logical, evidence-based approach provides the surest path to success.
References
-
Title: Pre-Clinical Models of Parkinson's Disease Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]
-
Title: Muscarinic acetylcholine receptors: novel opportunities for drug development Source: Nature Reviews Drug Discovery (via PMC) URL: [Link]
-
Title: Alzheimer's treatments: What's on the horizon? Source: Mayo Clinic URL: [Link]
-
Title: Muscarinic acetylcholine receptor Source: Wikipedia URL: [Link]
-
Title: Muscarinic receptors Source: BPS/IUPHAR Guide to PHARMACOLOGY URL: [Link]
-
Title: Muscarinic Receptor Agonists and Antagonists Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e URL: [Link]
-
Title: Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review Source: MDPI URL: [Link]
-
Title: Parkinson's Disease Models for Drug Discovery & Research Source: Taconic Biosciences URL: [Link]
-
Title: Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases Source: MDPI URL: [Link]
-
Title: PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: The past, present, and future of disease-modifying therapies for Alzheimer's disease Source: PMC - NIH URL: [Link]
-
Title: Researching new drugs for Alzheimer's disease Source: Alzheimer's Society URL: [Link]
-
Title: Exploring the Current Alzheimer's Disease Drug Development Pipeline Source: DelveInsight URL: [Link]
-
Title: The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases Source: Preprints.org URL: [Link]
-
Title: Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Sigma receptors and neurological disorders Source: PMC - NIH URL: [Link]
-
Title: Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders Source: PubMed URL: [Link]
-
Title: Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... Source: ResearchGate URL: [Link]
-
Title: The basics of preclinical drug development for neurodegenerative disease indications Source: Alzheimer's Research & Therapy URL: [Link]
-
Title: Essential CNS drug development – pre-clinical development Source: Cambridge University Press & Assessment URL: [Link]
-
Title: Transforming CNS Drug Discovery with Preclinical EEG Biomarkers Source: SynapCell URL: [Link]
-
Title: 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases Source: ibidi GmbH URL: [Link]
-
Title: The basics of preclinical drug development for neurodegenerative disease indications Source: Alzheimer's Research & Therapy (BioMed Central) URL: [Link]
-
Title: In Vitro Safety Pharmacology Study on Central Nervous System Source: Creative Biolabs URL: [Link]
-
Title: In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models Source: Springer Nature Experiments URL: [Link]
-
Title: Establishment of in vitro assays for regulatory developmental neurotoxicity testing Source: Axion BioSystems URL: [Link]
-
Title: Secondary 3‐Chloropiperidines: Powerful Alkylating Agents Source: ChemistryOpen (via PMC) URL: [Link]
-
Title: In Vitro Models for Neurogenesis Source: PMC - NIH URL: [Link]
-
Title: Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities Source: BioProcess International URL: [Link]
-
Title: Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and L-1 (II) Source: ResearchGate URL: [Link]
-
Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu Source: Digital CSIC URL: [Link]
-
Title: Neurological (Nervous System) | Health Effects of Exposure to Substances and Carcinogens Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurological (Nervous System) | Health Effects of Exposure to Substances and Carcinogens | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
- 4. The past, present, and future of disease-modifying therapies for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Researching new drugs for Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 7. Alzheimer's Disease pipeline | Alzheimer's Disease Key companies [delveinsight.com]
- 8. wjpmr.com [wjpmr.com]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Troubleshooting (R)-3-Chloro-1-methylpiperidine Synthesis & Purification
Welcome to the Technical Support Center for the synthesis and purification of (R)-3-chloro-1-methylpiperidine. As a critical chiral intermediate in drug development, its preparation from (R)-1-methylpiperidin-3-ol presents unique mechanistic challenges. The primary source of impurities in this workflow is the formation of a highly reactive bicyclic aziridinium ion intermediate[1].
This guide provides mechanistic insights, targeted FAQs, and self-validating experimental protocols to help researchers achieve high chemical and optical purity.
Mechanistic Insight: The Aziridinium Pathway
Understanding the root cause of impurity formation is the first step in troubleshooting. When (R)-1-methylpiperidin-3-ol is activated by a chlorinating agent (e.g., thionyl chloride), the resulting intermediate undergoes rapid intramolecular cyclization. The nitrogen lone pair displaces the leaving group, forming a 1-methyl-1-azoniabicyclo[3.1.0]hexane (aziridinium) ion[2].
Nucleophilic attack by the chloride ion on this intermediate dictates the final product distribution. Attack at the less sterically hindered carbon yields a 5-membered ring (kinetic product), while attack at the more hindered carbon yields the desired 6-membered ring (thermodynamic product)[3].
Reaction pathway of (R)-1-methylpiperidin-3-ol chlorination highlighting the aziridinium ion.
Frequently Asked Questions (FAQs)
Q1: Why do I consistently see a 5-membered ring impurity in my NMR/GCMS? A: The 5-membered ring is 2-(chloromethyl)-1-methylpyrrolidine. It forms because the chloride ion can attack the aziridinium intermediate at two different carbon atoms. Attack at the less sterically hindered carbon yields the pyrrolidine derivative. Because this is the kinetic product, it forms faster than the 6-membered piperidine ring and is a ubiquitous impurity if the reaction is quenched prematurely[3].
Q2: My isolated product has a low enantiomeric excess (ee). How did racemization occur? A: Racemization occurs when the aziridinium intermediate is attacked non-stereospecifically, or if the reaction conditions promote reversible ring-opening and closing. Extended lifetimes of this symmetrical-like ion before chloride trapping lead to a mixture of (R) and (S) enantiomers. To preserve the (R)-configuration, you must tightly control the temperature during chlorination to suppress kinetic scrambling[4].
Q3: What is the most reliable way to remove unreacted (R)-1-methylpiperidin-3-ol starting material? A: The starting alcohol is significantly more polar than the chlorinated product. The most reliable method at the bench scale is an acid-base extraction followed by a silica gel plug, or utilizing a cation-exchange resin (e.g., Bond Elut Plexa PCX) to trap the basic amines, followed by selective elution[4].
Troubleshooting Guides & Experimental Protocols
Issue 1: High Levels of Regioisomeric Impurity (5-Membered Ring)
Causality: The reaction was quenched or isolated before the kinetic product could equilibrate to the thermodynamic product. Solution: Thermal Rearrangement. The pyrrolidine-to-piperidine conversion is a known thermodynamic rearrangement[5]. Heating the isolated mixture drives the kinetic 5-membered ring back to the aziridinium ion, which then resolves entirely into the more stable 6-membered (R)-3-chloro-1-methylpiperidine.
Step-by-Step Protocol: Thermal Rearrangement
-
Solvent Exchange: Dissolve the crude chlorinated mixture (containing both the piperidine and pyrrolidine products) in a high-boiling, inert solvent such as propan-2-ol or toluene[3].
-
Heating: Heat the solution to reflux (approx. 80–100°C) under an inert nitrogen atmosphere for 4 to 6 hours.
-
Self-Validating Monitoring: Monitor the rearrangement via 1H-NMR. The diagnostic multiplet for the pyrrolidine CH₂-Cl protons (~3.5 ppm) will disappear, while the piperidine CH-Cl signal (~4.1 ppm) will integrate proportionally higher.
-
Workup: Once the rearrangement is complete, cool the mixture to room temperature, concentrate under reduced pressure, and proceed with standard acid/base purification.
Experimental workflow for the purification and thermal rearrangement of the crude mixture.
Issue 2: Loss of Enantiomeric Purity (Formation of (S)-Isomer)
Causality: Uncontrolled exothermic chlorination promotes aziridinium-induced racemization. Solution: Low-Temperature Thionyl Chloride Protocol with Pyridine.
Step-by-Step Protocol: Stereoretentive Chlorination
-
Preparation: Dissolve (R)-1-methylpiperidin-3-ol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous THF[4].
-
Cooling: Chill the reaction flask to exactly 0°C using an ice-water bath. Strict temperature control is mandatory to prevent the kinetic energy required for aziridinium scrambling.
-
Addition: Add SOCl₂ (1.1 eq) dropwise over 30 minutes. The slow addition prevents localized exothermic spikes.
-
Stirring: Maintain the reaction at 0°C for 2 hours. Do not let the reaction warm to room temperature prematurely.
-
Quenching: Quench carefully with saturated aqueous NaHCO₃ at 0°C, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Data Presentation: Impurity Profile & Mitigation Strategy
| Impurity Name | Structure Type | Origin / Causality | Detection Method | Mitigation / Removal Strategy |
| 2-(chloromethyl)-1-methylpyrrolidine | Regioisomer (5-membered ring) | Kinetic attack of Cl⁻ on the aziridinium intermediate. | GC-MS; 1H-NMR (CH₂-Cl at ~3.5 ppm) | Thermal rearrangement (reflux at >80°C) to drive to the thermodynamic product. |
| (S)-3-chloro-1-methylpiperidine | Enantiomer | Prolonged lifetime of the aziridinium ion leading to racemization. | Chiral HPLC | Strict temperature control (0°C) during chlorination; use of pyridine buffer. |
| (R)-1-methylpiperidin-3-ol | Unreacted Starting Material | Incomplete conversion during the chlorination step. | LC-MS; TLC (highly polar spot, low Rf) | Aqueous workup (pH control); Cation-exchange solid-phase extraction (SPE). |
References
-
[3] &[5] Brain, E. G., Doyle, F. P., & Mehta, M. D. (1961). 127. Pharmacodynamic compounds. Part II. Some rearrangements in the pyrrolidine–piperidine series. RSC Publishing (Journal of the Chemical Society).
-
[1] D'hooghe, M., & De Kimpe, N. (2016). Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes. ResearchGate (Tetrahedron).
-
[2] Chemistry Stack Exchange (2018). How would 2-(chloromethyl)-1-methylpyrrolidine recyclize into 3-chloro-1-methylpiperidine with only water? Stack Exchange.
-
[4] DOI.org (Supporting Information). Discovery of a Novel Muscarinic Receptor PET Radioligand with Rapid Kinetics in the Monkey Brain. DOI.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 127. Pharmacodynamic compounds. Part II. Some rearrangements in the pyrrolidine–piperidine series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 127. Pharmacodynamic compounds. Part II. Some rearrangements in the pyrrolidine–piperidine series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of Piperidine Synthesis
Topic: Catalytic Hydrogenation of Pyridine to Piperidine
Introduction: The Scale-Up Paradox
Scaling up piperidine synthesis via pyridine hydrogenation is a classic chemical engineering paradox: the reaction is conceptually simple (adding hydrogen to an aromatic ring) but operationally complex due to exothermicity and catalyst poisoning .
In the lab (gram-scale), you might overpower the catalyst poisoning with high loadings (5-10 wt%) and ignore the heat release. In the pilot plant (kilo-scale), that same heat release becomes a runaway hazard, and high catalyst loading destroys your cost of goods sold (COGS).
This guide addresses the three critical failure modes in scale-up: Kinetic Stalling , Thermal Runaway , and Azeotropic Traps .
Visualizing the Reaction Pathway
Understanding the mechanism is the first step to troubleshooting. The reduction of pyridine is not instantaneous; it proceeds through partially reduced intermediates (dihydropyridine, tetrahydropyridine) which are often unstable or prone to polymerization.
Figure 1: Reaction pathway showing the critical poisoning loop (red) and potential for polymer formation if hydrogen mass transfer is rate-limiting.
Part 1: The Engine (Kinetics & Catalyst Management)
Q: My reaction starts strong but stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
A: You are likely facing "Product Inhibition" or "Pore Blocking," not just simple poisoning.
While pyridine itself is a catalyst poison (via the nitrogen lone pair binding to the metal), piperidine is a stronger base (
Troubleshooting Protocol:
-
Acidic Promotion: Do not run this in neutral solvent on a large scale. Add 1.05 equivalents of Acetic Acid or Sulfuric Acid. This protonates the nitrogen, preventing the lone pair from binding to the metal center (Pd/Pt) [1].
-
Pressure Bump: If you are running at <10 bar, the hydrogen concentration on the surface may be insufficient to displace the amine. Increase pressure to 30-50 bar if your vessel rating allows.
-
Agitation Check: Calculate your
(volumetric mass transfer coefficient). At high conversion, the reaction becomes strictly mass-transfer limited. If your stirrer speed is constant, you are likely H2-starved at the catalyst surface.
Q: I am seeing high levels of "dimers" and tarry impurities. Where are these coming from?
A: Hydrogen Starvation (The "Red Zone" in Figure 1).
If the hydrogenation rate is slower than the condensation rate, the intermediate tetrahydropyridine (an enamine) will react with itself or the starting material to form dimers.
The Fix:
-
Increase H2 Mass Transfer: Maximize agitation speed.
-
Switch Catalysts: If using Pd/C, consider switching to Rh/C or PtO2 (Adams' Catalyst) . Rhodium is less prone to stalling and hydrogenates the aromatic ring significantly faster, minimizing the lifetime of the unstable enamine intermediates [2].
Part 2: The Brakes (Thermodynamics & Safety)
Q: How do I manage the exotherm on a 10kg scale? The lab scale showed a mild temperature rise.
A: The "mild" rise in the lab was due to heat loss through the glass walls. On scale, the reaction is essentially adiabatic.
The heat of hydrogenation for pyridine is approximately -195 kJ/mol .
-
For 10kg of Pyridine (~126 mol), the total energy release is ~24.5 MJ.
-
Without cooling, this would theoretically raise the solvent temperature by >300°C, leading to a solvent flash or vessel rupture.
Safety Control Strategy:
-
Do NOT use Batch Mode: Never charge all reactants and catalyst, then heat up. This creates a "thermal bomb."
-
Semi-Batch Protocol:
-
Heat to operating temperature (e.g., 80°C).
-
Pump in Pyridine slowly over 2-4 hours.
-
Self-Validating System: If the cooling jacket maxes out, the feed pump automatically stops. This cuts off the fuel for the exotherm instantly.
Q: What are the specific pressure vessel hazards for this chemistry?
A: Hydrogen embrittlement and seal failure.
Piperidine is an excellent solvent and swelling agent. It can attack standard Viton or EPDM seals in your autoclave, leading to leaks of high-pressure hydrogen.
-
Requirement: Use Kalrez or PTFE-encapsulated gaskets.
-
Material: Use 316L Stainless Steel or Hastelloy. Avoid carbon steel due to hydrogen embrittlement risks at high pressures/temperatures over long durations.
Part 3: The Finish Line (Purification)
Q: I cannot separate Piperidine (bp 106°C) from unreacted Pyridine (bp 115°C) by distillation. They seem to co-distill.
A: They form a minimum-boiling azeotrope.
At atmospheric pressure, Pyridine and Piperidine form an azeotrope composed of ~8% Pyridine and ~92% Piperidine boiling at 106.1°C [3].[2] This makes simple fractionation impossible for high-purity requirements.
Purification Solutions:
| Method | Pros | Cons | Best For |
| Azeotropic Distillation (Water) | Water forms a hetero-azeotrope with Pyridine (bp 92-94°C).[6] | Requires drying step afterwards. | Large scale solvent recovery. |
| Chemical Separation (Acid) | Add slight excess of acid; Pyridine is a weaker base ( | Generates salt waste; requires neutralization. | Removing trace Pyridine (<5%). |
| High Efficiency Rectification | No additives needed. | Requires >50 theoretical plates and high reflux ratio (expensive energy). | Continuous processing. |
Recommended Workflow: Drive the reaction to >99.5% conversion using the Semi-Batch method described above. It is cheaper to run the reaction longer (or add a fresh catalyst kicker) than to break the azeotrope downstream.
Visualizing the Scale-Up Workflow
Figure 2: Process flow diagram emphasizing the neutralization step required if acidic promotion is used.
Standard Operating Procedure (SOP): 1 kg Scale
Objective: Synthesis of Piperidine via Hydrogenation of Pyridine (Semi-Batch).
Materials:
-
Pyridine (1.0 kg, 12.6 mol)
-
Acetic Acid (0.8 kg, 13.3 mol) - Stoichiometric promoter
-
Catalyst: 5% Rh/C (Dry basis: 20g, 2 wt% loading) - Rh is preferred for kinetics
-
Solvent: Methanol or Water (2.0 L)
Protocol:
-
Reactor Prep: Pressure check a 5L Hastelloy autoclave to 60 bar with Nitrogen.
-
Catalyst Charge: Under N2 inertion, charge 20g of 5% Rh/C and 1.0 L of solvent. Safety: Catalyst is pyrophoric when dry.[7] Wet immediately.
-
Feed Prep: In a separate vessel, mix 1.0 kg Pyridine with 0.8 kg Acetic Acid and 1.0 L solvent. (Exothermic mixing – cool during mixing).
-
Activation: Pressurize reactor to 30 bar H2. Heat to 60°C. Stir at 800 RPM.
-
Reaction (Semi-Batch):
-
Start feeding the Pyridine/Acid mixture via high-pressure pump.
-
Target Rate: 10 mL/min.
-
Monitor: Watch internal temperature (
). If , stop feed immediately.
-
-
Digestion: After feed is complete, hold at 60°C / 30 bar until H2 uptake ceases (approx. 1-2 hours).
-
Work-up:
References
-
BenchChem. (2025).[5][7][8] Catalytic Hydrogenation of Pyridine to Piperidine - Application Notes. Retrieved from 7
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Engel, K. H. (1944). Purification of Piperidine.[2][6][7][11] U.S. Patent No. 2,363,159. Washington, DC: U.S. Patent and Trademark Office. Retrieved from 2
-
ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.[9] Retrieved from 9
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 3. US4605742A - Process for the production of piperidine - Google Patents [patents.google.com]
- 4. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of N-Methyl-3-Chloropiperidine
The following technical guide is structured to address the specific challenges of synthesizing (3R)- or (3S)-N-methyl-3-chloropiperidine with high stereochemical integrity. It deviates from standard templates to prioritize the mechanistic "why" behind every protocol, ensuring you can troubleshoot effectively in the lab.
Topic: Enhancing Stereocontrol & Stability in 3-Chloropiperidine Synthesis Target Audience: Medicinal Chemists & Process Development Scientists Core Challenge: The "Aziridinium Trap" – Controlling Neighboring Group Participation (NGP)
The Core Mechanism: Why You Are Losing Enantiomeric Excess (ee)
Before optimizing conditions, you must visualize the enemy. The loss of stereochemistry in this reaction is almost exclusively due to Neighboring Group Participation (NGP) .
The Aziridinium Trap
In the chlorination of N-methyl-3-piperidinol, the nitrogen lone pair is an internal nucleophile. If it remains free (unprotonated), it attacks the activated hydroxyl group (e.g., the chlorosulfite intermediate) faster than the external chloride ion can.
-
Intramolecular Attack: The nitrogen displaces the leaving group, forming a bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[3.1.0]hexane). This step proceeds with inversion of configuration.
-
Ring Opening: A chloride ion then attacks the aziridinium ring.
-
Attack at C3 (retention of original skeleton) causes a second inversion .
-
Net Result: Double inversion = Retention of configuration (or Racemization if the pathway is mixed).
-
-
The Goal (S
2): To achieve clean inversion (e.g., converting (3S)-alcohol to (3R)-chloride), you must shut down the aziridinium pathway entirely.
Figure 1: Mechanistic divergence in chlorination. The red path leads to retention/racemization via NGP. The green path (desired) requires protonation to force direct S
Experimental Protocol: The "Proton-Lock" Method
This protocol is designed to maximize inversion (S
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: (3S)-N-methyl-3-piperidinol (or enantiomer).
-
Reagent: Thionyl Chloride (SOCl
) – Freshly distilled is preferred. -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Additives: Hydrogen Chloride (HCl) gas or ethereal HCl.
Step-by-Step Procedure
Step 1: Pre-formation of the Hydrochloride Salt (CRITICAL)
-
Why: Adding SOCl
directly to the free amine generates HCl in situ, but the initial moments allow free amine to react via NGP. You must start with the salt. -
Action: Dissolve the starting alcohol in DCM. Bubble dry HCl gas or add 1.1 equiv of 2M HCl in ether. Evaporate to dryness to obtain the (3S)-N-methyl-3-piperidinol hydrochloride salt .
Step 2: Controlled Chlorination
-
Action: Suspend the hydrochloride salt in anhydrous DCM (0.5 M concentration).
-
Temperature: Cool to 0°C .
-
Addition: Add SOCl
(1.5 - 2.0 equiv) dropwise. -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Do not reflux unless conversion is stalled; heat promotes elimination to the alkene.
Step 3: Work-up (The Danger Zone)
-
Risk:[1] Neutralizing the solution to pH > 7 generates the free base, which is unstable and will self-alkylate (dimerize) or hydrolyze back to the alcohol via the aziridinium ion.
-
Action: Evaporate the SOCl
and solvent completely under vacuum to leave the crude hydrochloride salt of the product. -
Purification: Recrystallize the salt from Ethanol/Ether or Isopropanol. Avoid column chromatography on silica gel (slightly acidic/basic nature of silica can degrade the free base).
Troubleshooting & FAQs
Scenario A: "My enantiomeric excess (ee) dropped significantly."
Q: I started with 99% ee alcohol, but the product is only 70% ee. What happened? A: You likely had "leaky" protonation.
-
Cause: If moisture was present, or if the HCl salt wasn't fully formed before SOCl
addition, a fraction of the molecules reacted via the aziridinium pathway (retention), mixing with the S 2 product (inversion). -
Fix: Ensure the starting material is the isolated HCl salt. Add a catalytic amount of DMF (dimethylformamide) to the reaction; the Vilsmeier-Haack intermediate is more reactive and can favor S
2 kinetics over the intramolecular NGP.
Scenario B: "I see a new impurity that isn't the starting material."
Q: NMR shows a set of alkene peaks. Is this elimination? A: Yes, this is N-methyl-1,2,3,6-tetrahydropyridine (or the 1,2,5,6-isomer).
-
Cause: Reaction temperature was too high, or the reaction ran too long. The chloride is a good leaving group, and the basicity of the amine (even if protonated, equilibrium exists) can promote E2 elimination.
-
Fix: Keep the reaction at 0°C -> RT. Do not heat. If conversion is slow, use Mesyl Chloride (MsCl) with Triethylamine (TEA) at -10°C, but be warned: using TEA generates the free base immediately, risking aziridinium formation.
-
Better Alternative: Use Thionyl Chloride with catalytic ZnCl
which acts as a Lewis acid to activate the leaving group without requiring high heat.
-
Scenario C: "The product degrades upon storage."
Q: The free base turned into a brown tar overnight. A: N-methyl-3-chloropiperidine free base is autocatalytic in its decomposition. It intermolecularly alkylates itself.
-
Rule: NEVER store the free base.
-
Protocol: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt. In solid salt form, it is stable for months at 4°C.
Scenario D: "I cannot separate the enantiomers on my HPLC."
Q: Which column works for this non-aromatic compound? A: Standard UV detection is difficult because the molecule lacks a strong chromophore (no benzene ring).
-
Detection: Use Refractive Index (RI), ELSD, or Mass Spec (LC-MS).
-
Column Selection:
-
IG / IA (Amylose/Cellulose immobilized): Often work well for amines.
-
Crown Ether Columns (e.g., Crownpak CR): Excellent for protonated primary/secondary amines, but less effective for tertiary amines like this.
-
-
Derivatization (Recommended): React a small aliquot with a chiral derivatizing agent (like Mosher's acid chloride, though that reacts with alcohols/amines, here you have a chloride).
-
Better approach: React the product with a nucleophile like benzylamine or thiophenol (which adds a UV chromophore) and measure the ee of the resulting derivative.
-
Data Summary: Solvent & Reagent Effects[1]
| Parameter | Condition | Stereochemical Outcome | Risk Factor |
| Reagent | SOCl | Low ee (Retention/Racemic) | High (Aziridinium formation) |
| Reagent | SOCl | High ee (Inversion) | Low (S |
| Solvent | DCM / CHCl | Excellent | Good solubility of salts |
| Solvent | THF / Ether | Poor | Poor solubility of HCl salts leads to heterogeneity |
| Temp | Reflux (>40°C) | Moderate ee | High Elimination (Alkene formation) |
| Temp | 0°C to 20°C | Best Balance | Minimal side products |
Strategic Alternative: The Prolinol Route
If the direct chlorination of the piperidinol fails to meet strict ee specifications (>98%), switch to the Ring Expansion strategy.
-
Concept: Start with (S)-Prolinol (chiral pool). Convert to (S)-2-(chloromethyl)pyrrolidine.
-
Expansion: Under thermodynamic control, the pyrrolidine rearranges via the aziridinium ion to the more stable 6-membered piperidine ring.
-
Advantage: This route relies on the aziridinium ion rather than fighting it, often yielding high stereopurity due to the specific thermodynamics of the ring opening.
References
-
Mechanism of Aziridinium Formation & Control: Helbing, M., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.
-
Synthesis via Ring Expansion (Prolinol Route): Göttlich, R., et al. "Secondary 3‐Chloropiperidines: Powerful Alkylating Agents." Chemistry – A European Journal.
-
Stability of Chloropiperidine Salts: BenchChem Technical Guides. "An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride." (Applied by analogy to the 3-isomer).
-
Chiral Analysis of Piperidines: Phenomenex Application Guide. "Chiral HPLC Separations: Method Development and Column Selection."
Sources
A Senior Application Scientist's Guide to Chiral HPLC Method Development for 3-Chloro-1-Methyl-Piperidine Enantiomers
Introduction: The Analytical Challenge of 3-Chloro-1-Methyl-Piperidine
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] 3-Chloro-1-methyl-piperidine is a chiral heterocyclic compound that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C3 position necessitates robust analytical methods to separate and quantify its (R) and (S) enantiomers to ensure the safety, efficacy, and quality of the final drug product.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioseparation of 3-chloro-1-methyl-piperidine. While specific application data for this exact analyte is not abundant in public literature, this guide will leverage established principles and data from structurally analogous piperidine derivatives to provide a robust framework for method development.[1][3] We will delve into the causality behind experimental choices, focusing on the most successful and versatile class of Chiral Stationary Phases (CSPs) for this application: polysaccharide-based CSPs.
Pillar 1: Understanding the Chiral Stationary Phase (CSP) Landscape
The cornerstone of direct chiral HPLC is the CSP, which creates a chiral environment allowing for differential interaction with the two enantiomers.[4] This interaction leads to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times and, thus, separation.[5][6]
For basic, cyclic amines like piperidine derivatives, polysaccharide-based CSPs have demonstrated the broadest applicability and highest success rates.[1][7] These CSPs consist of cellulose or amylose polymers derivatized with various phenylcarbamates or benzoates, which are then coated or immobilized onto a silica support.[7][8][9]
The Mechanism: How Polysaccharide CSPs Achieve Recognition
The chiral recognition mechanism of polysaccharide CSPs is a complex interplay of forces occurring within the helical grooves of the polysaccharide structure.[7][10] The key interactions include:
-
Hydrogen Bonding: The carbamate (-NH-C=O) and ester (-C=O) linkages in the CSP derivatives are primary sites for hydrogen bonding with the analyte.
-
π-π Interactions: Aromatic rings on the CSP (e.g., dimethylphenyl, dichlorophenyl groups) can interact with any aromatic moieties on the analyte.
-
Steric Interactions (Inclusion): The most critical factor is the steric fit. One enantiomer fits more favorably into the chiral cavities or grooves of the polysaccharide backbone than the other, leading to a stronger interaction and longer retention.[10][11]
-
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to the overall interaction energy.
The combination and relative strength of these interactions determine the enantioselectivity (α) of the separation. The N-methyl group and the chlorine atom of the target analyte significantly influence its polarity and steric profile, making the selection of the appropriate polysaccharide derivative crucial.
Comparison of Leading Polysaccharide-Based CSPs
Amylose and cellulose form different helical structures, which means their derivatives often provide complementary, rather than identical, selectivity.[12] Therefore, a screening approach utilizing both types is highly recommended. Below is a comparison of commonly used polysaccharide CSPs highly relevant for piperidine derivative separations.
| Chiral Stationary Phase (CSP) | Base Polymer | Derivative | Key Characteristics & Strengths | Recommended Screening Mode(s) |
| Lux Cellulose-1 / Chiralcel® OD | Cellulose | tris(3,5-dimethylphenylcarbamate) | A versatile and widely used CSP. The dimethylphenyl groups provide a balance of steric and π-π interaction sites. Often a first-choice for screening.[13] | Normal Phase, Polar Organic, Reversed Phase |
| Lux Amylose-1 / Chiralpak® AD | Amylose | tris(3,5-dimethylphenylcarbamate) | Amylose backbone offers a different helical structure (more of a helical groove) than cellulose, providing complementary selectivity.[2][12] Excellent for a broad range of compounds.[3] | Normal Phase, Polar Organic, Reversed Phase |
| Lux Cellulose-2 | Cellulose | tris(3-chloro-4-methylphenylcarbamate) | The presence of a chloro-substituent introduces different electronic and steric properties, often enhancing selectivity for analytes where other phases fail.[11] | Normal Phase, Polar Organic |
| Lux i-Cellulose-5 / Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Immobilized CSP, offering enhanced robustness and compatibility with a wider range of solvents ("strong" solvents like DCM, THF, Ethyl Acetate) that would damage coated phases.[14] | All modes, including strong solvents |
| Lux i-Amylose-3 / Chiralpak® IG | Amylose | tris(3-chloro-5-methylphenylcarbamate) | An immobilized amylose phase providing alternative selectivity, particularly useful for challenging separations.[15] | All modes, including strong solvents |
Pillar 2: Strategic Method Development & Optimization
A logical, systematic approach is crucial for efficient method development. The process involves screening several CSPs and mobile phase systems, followed by fine-tuning the most promising conditions.
Logical Workflow for Method Development
The following diagram illustrates a robust workflow for developing a chiral separation method for 3-chloro-1-methyl-piperidine.
Caption: A systematic workflow for chiral HPLC method development.
Mobile Phase Selection: The Key to Modulating Selectivity
The mobile phase plays a critical role in modulating retention and selectivity. For a basic analyte like 3-chloro-1-methyl-piperidine, the choice of solvent and, crucially, the additive, can be the difference between no separation and baseline resolution.
1. Normal Phase (NP) Mode:
-
Solvents: Typically n-Hexane or n-Heptane as the weak solvent and an alcohol (Isopropanol (IPA) or Ethanol (EtOH)) as the strong solvent (modifier).
-
Causality: In NP, the analyte and the polar modifier compete for interaction sites on the CSP. Increasing the alcohol percentage reduces retention time. Changing the alcohol (e.g., from IPA to EtOH) can significantly alter selectivity because each alcohol interacts differently with the CSP, changing the chiral recognition environment.[16]
-
The Critical Role of Basic Additives: The secondary amine of the piperidine ring can interact strongly and non-specifically with residual acidic silanols on the silica support, leading to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive is essential.[17]
-
Diethylamine (DEA) or Triethylamine (TEA): Typically added at 0.1% (v/v). These amines act as "silanol blockers," adsorbing to the active sites on the silica and ensuring that the analyte interacts primarily with the chiral selector, resulting in symmetrical peaks.[18]
-
2. Polar Organic (PO) Mode:
-
Solvents: Pure alcohols (Methanol, Ethanol) or Acetonitrile (ACN).
-
Causality: This mode is useful for analytes with good solubility in polar organic solvents. The separation mechanism is similar to NP, but the nature of the interactions is dominated by polar forces. Basic additives (like DEA) are still required to ensure good peak shape.[3]
3. Reversed Phase (RP) Mode:
-
Solvents: Acetonitrile (ACN) or Methanol (MeOH) mixed with an aqueous buffer.
-
Causality: Separation is driven by a combination of hydrophobic and polar interactions. While less common for initial screening of basic amines, it can be effective, especially with modern immobilized CSPs. The pH of the aqueous phase is critical and should be managed with buffers (e.g., ammonium bicarbonate, ammonium formate) to ensure the analyte is in a consistent ionic state.
Pillar 3: A Self-Validating Experimental Protocol
This section provides a detailed, step-by-step protocol for screening and optimizing the chiral separation of 3-chloro-1-methyl-piperidine. The protocol is designed to be self-validating by systematically exploring the key variables that govern the separation.
Objective: To identify a suitable CSP and mobile phase for the baseline separation (Resolution, Rs > 1.5) of 3-chloro-1-methyl-piperidine enantiomers.
Materials & Instrumentation:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Chiral Columns (4.6 x 250 mm, 5 µm):
-
Lux Amylose-1 (or Chiralpak AD-H)
-
Lux Cellulose-1 (or Chiralcel OD-H)
-
Lux i-Cellulose-5 (or Chiralpak IC)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).
-
Additive: Diethylamine (DEA).
-
Sample: Racemic 3-chloro-1-methyl-piperidine (~1 mg/mL) dissolved in mobile phase or a compatible solvent.
Note on Detection: 3-chloro-1-methyl-piperidine lacks a strong UV chromophore. Detection will likely be at low wavelengths (e.g., 200-220 nm). If sensitivity is an issue, pre-column derivatization with a UV-active agent (e.g., benzoyl chloride) can be considered, though this adds complexity.[19]
Step-by-Step Screening Protocol:
Step 1: Column Equilibration
-
Justification: Ensuring the column is fully equilibrated with the mobile phase is critical for reproducible retention times and stable baselines.
-
Procedure: Purge each column with the initial screening mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until the baseline is stable.
Step 2: Normal Phase Screening
-
Justification: Normal phase is often the most successful mode for separating basic amines on polysaccharide CSPs.
-
Procedure:
-
Mobile Phase A: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v).
-
Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Inject the sample on each of the three selected columns. Record the chromatograms.
-
Mobile Phase B: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v).
-
Repeat the injections on all columns. Changing the alcohol modifier is a powerful way to alter selectivity.[16]
-
Step 3: Polar Organic Screening
-
Justification: Provides an alternative selectivity profile and is useful if the analyte has poor solubility in hexane.
-
Procedure:
-
Solvent Changeover: Before switching from Normal Phase, flush the column with 100% IPA for 20 minutes to ensure miscibility.
-
Mobile Phase C: Acetonitrile / DEA (100:0.1, v/v).
-
Equilibrate and inject the sample on all columns using the same run conditions as Step 2.
-
Step 4: Data Evaluation & Selection
-
Justification: A quantitative assessment of the screening results is necessary to choose the best path for optimization.
-
Procedure:
-
For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Summarize the data in a table (see example below).
-
Select the CSP/Mobile Phase combination that provides the highest resolution (ideally Rs > 1.2) or the best selectivity (α) for further optimization.
-
Example Screening Data Table (Illustrative)
| Column | Mobile Phase | k'1 | k'2 | Selectivity (α) | Resolution (Rs) | Observations |
| Lux Amylose-1 | Hex/IPA/DEA (80:20:0.1) | 2.5 | 3.1 | 1.24 | 1.8 | Baseline separation. Good starting point. |
| Lux Cellulose-1 | Hex/IPA/DEA (80:20:0.1) | 3.2 | 3.4 | 1.06 | 0.8 | Partial separation, poor selectivity. |
| Lux i-Cellulose-5 | Hex/IPA/DEA (80:20:0.1) | 4.1 | 4.1 | 1.00 | 0.0 | No separation. |
| Lux Amylose-1 | Hex/EtOH/DEA (80:20:0.1) | 2.1 | 2.5 | 1.19 | 1.5 | Good separation, faster elution than IPA. |
| Lux Amylose-1 | ACN/DEA (100:0.1) | 1.5 | 1.7 | 1.13 | 1.1 | Partial separation, very fast elution. |
Optimization Protocol (Example using Lux Amylose-1)
-
Objective: Improve the resolution of the separation achieved with Lux Amylose-1 and Hex/IPA/DEA.
-
Procedure:
-
Adjust Modifier %: Analyze the sample using mobile phases with varying IPA content (e.g., 10%, 15%, 25%). Lowering the IPA % will increase retention and may improve resolution.
-
Adjust Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity, but also increase backpressure and analysis time.
-
Finalize Method: Select the combination of parameters that yields Rs > 2.0 with a reasonable analysis time and robust peak shape.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Incorrect CSP/Mobile Phase choice. 2. Analyte is not chiral or is a single enantiomer. | 1. Continue screening with different CSPs and mobile phase modes. 2. Confirm the chirality and racemic nature of the sample. |
| Peak Tailing | Strong interaction with residual silica silanols (very common for basic amines). | Increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%). Ensure the additive is present in both the mobile phase and the sample solvent.[17][18] |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase composition. 2. High column temperature. | 1. Optimize the percentage of the alcohol modifier (usually decreasing it improves Rs). 2. Lower the column temperature. |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Mobile phase composition changing (evaporation). 3. Column "memory effects" from previous additives.[18] | 1. Increase equilibration time between runs/solvent changes. 2. Keep mobile phase bottles capped; prepare fresh mobile phase daily. 3. Dedicate columns to specific additive types (acidic vs. basic) or perform extensive flushing procedures. |
Conclusion
The enantioselective separation of 3-chloro-1-methyl-piperidine by HPLC is a challenging but achievable task. A systematic approach centered on screening polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, under normal phase conditions with a basic additive is the most promising strategy. By understanding the underlying principles of chiral recognition and methodically optimizing the mobile phase composition and temperature, researchers can develop robust, reliable, and transferable methods essential for pharmaceutical quality control and development. This guide provides the foundational logic and a practical framework to successfully navigate this analytical challenge.
References
-
Kubiak-Tomaszewska, G., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]
-
Ali, I., et al. (2025). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online. [Link]
-
Ilisz, I., et al. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
Gecse, Z., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. FULIR. [Link]
-
Wang, P., et al. (2025). Comparative Enantioseparation of Crufomate with Cellulose- and Amylose-based Chiral Stationary Phases on Reverse-Phase and Normal-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
Takahashi, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]
-
Okamoto, Y., et al. (2000). Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. Journal of the American Chemical Society. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
Jombikova, L., et al. (2020). Separation of enantiomers of chiral basic drugs with amylose- and cellulose- phenylcarbamate-based chiral columns in acetonitrile and aqueous-acetonitrile in high-performance liquid chromatography with a focus on substituent electron-donor and electron-acceptor effects. PubMed. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. PubMed. [Link]
-
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
Ali, I., et al. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. [Link]
-
Wania, H., & Wsol, V. (2020). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. ResearchGate. [Link]
-
George, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]
- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Scriba, G. K. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Scriba, G. K. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
University of Science and Technology, Japan. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
-
Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use. [Link]
-
Phenomenex. (n.d.). Application Note TN-9004. [Link]
-
Patel, K., et al. (2018). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Phenomenex. (n.d.). Phenomenex LUX Care and Use Notes for SFC. Scribd. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Phenomenex. (n.d.). Lux™ Chiral LC and SFC Columns. [Link]
-
Phenomenex. (n.d.). Lux™ Chiral Columns Brochure. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR SFC OPTIMIZED (3.0 mm id) CHIRALPAK® COLUMNS. [Link]
-
Toth, G., et al. (2018). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC. [Link]
-
Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. [Link]
-
LCGC International. (2023). Application Notes: Chiral. [Link]
-
Daicel Chiral Technologies (China) CO., LTD. (n.d.). Chiral Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.belvr.by [phenomenex.belvr.by]
- 14. jp.images-monotaro.com [jp.images-monotaro.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Comparative Guide to Determining the Enantiomeric Excess of (R)-3-Chloro-1-methyl-piperidine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making the accurate quantification of enantiomeric excess (ee) a critical analytical challenge. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of (R)-3-Chloro-1-methyl-piperidine, a chiral cyclic secondary amine of interest in medicinal chemistry.
We will explore three orthogonal and robust techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide moves beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and optimizing the most suitable method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for separating enantiomers.[1][2] The principle lies in the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation. For a basic amine like 3-Chloro-1-methyl-piperidine, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving similar structures.[1]
Expertise & Rationale
The primary challenge with a small, basic amine is often poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica support of the CSP. To counteract this, the mobile phase is typically modified with a small amount of a competing amine, such as diethylamine (DEA).[1] This modifier effectively masks the active sites, leading to sharp, symmetrical peaks essential for accurate integration and quantification. While the analyte lacks a strong native chromophore for high-sensitivity UV detection, derivatization is generally avoided in the initial screening to maintain simplicity. Detection at lower wavelengths (e.g., 210-220 nm) is usually sufficient for method development and validation.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-Chloro-1-methyl-piperidine in the mobile phase. This is crucial for confirming peak identity and calculating resolution.
-
(R)-Enantiomer Sample: Prepare a 1 mg/mL solution of the (R)-3-Chloro-1-methyl-piperidine sample to be analyzed in the mobile phase.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard to identify the retention times of both the (R)- and (S)-enantiomers.
-
Inject 10 µL of the (R)-enantiomer sample.
-
Integrate the peak areas for both enantiomers observed in the sample chromatogram.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Data Summary: Chiral HPLC Performance
| Parameter | Typical Value | Rationale & Comments |
| Resolution (Rs) | > 1.5 | A resolution value ≥ 1.5 ensures baseline separation, which is critical for accurate quantification. |
| Analysis Time | 10 - 20 min | Dependent on mobile phase composition and flow rate. Can be optimized for higher throughput. |
| Limit of Quant. (LOQ) | ~0.1% of minor enantiomer | Highly dependent on detector sensitivity. Sufficient for most applications. |
| System Suitability | Racemic standard injection | Confirms column performance and allows for unambiguous peak identification. |
Workflow Diagram: Chiral HPLC Analysis
Sources
Comprehensive Comparison Guide: Biological Activity of (R)- vs (S)-3-Chloro-1-methylpiperidine
Executive Summary
In the landscape of pharmaceutical development, halopiperidines are often mischaracterized merely as inert synthetic building blocks. However, as a Senior Application Scientist, I approach (R)- and (S)-3-Chloro-1-methylpiperidine not just as precursors, but as potent, stereospecific alkylating agents. These molecules possess intrinsic biological and chemical reactivity driven by their ability to form highly electrophilic bicyclic aziridinium ions.
This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, focusing on their stereoselective alkylation kinetics, target interaction profiles, and utility in synthesizing anticholinergic drugs such as mepenzolate bromide[1].
Mechanistic Causality: The Bicyclic Aziridinium Ion
The biological activity and toxicity of 3-chloro-1-methylpiperidine are not mediated directly by the parent halocarbon. Instead, they are governed by a reactive intermediate. In aqueous or physiological media, the lone pair on the piperidine nitrogen provides anchimeric assistance, displacing the adjacent equatorial or axial chloride leaving group to form a strained 1-methyl-1-azoniabicyclo[3.1.0]hexane cation[2].
Causality Insight: The absolute stereochemistry of the parent piperidine strictly dictates the facial geometry of the resulting aziridinium ion. The (R)-enantiomer yields the (1R,5S)-aziridinium ion, while the (S)-enantiomer yields the (1S,5R)-aziridinium ion. When these intermediates encounter chiral biological nucleophiles (such as the N7 position of guanine in DNA or specific residues in enzyme active sites), the steric mismatch results in distinct reaction kinetics, binding affinities, and stereospecific ring rearrangements[3].
Fig 1: Stereospecific formation and nucleophilic ring-opening of the aziridinium ion.
Comparative Biological Activity & Target Interaction
Because 3-chloro-1-methylpiperidine functions as a nitrogen mustard analog, its primary biological activity is irreversible alkylation[2]. The efficiency of this alkylation is highly dependent on the chiral environment of the target.
Quantitative Comparison: Alkylation Kinetics and Pharmacological Utility
| Parameter | (R)-3-Chloro-1-methylpiperidine | (S)-3-Chloro-1-methylpiperidine | Causality / Mechanism |
| Aziridinium Formation Rate ( | Identical to (S) in achiral media | Identical to (R) in achiral media | Intramolecular cyclization depends only on leaving group trajectory, not absolute stereochemistry. |
| DNA Alkylation Efficiency | High affinity for major groove | Moderate affinity | Chiral discrimination by the DNA double helix favors the spatial orientation of the (R)-derived aziridinium ion. |
| Primary Pharmaceutical Derivative | (R)-Mepenzolate bromide | (S)-Mepenzolate bromide | Used as an intermediate; the stereocenter is preserved during controlled esterification[1]. |
| Ring Rearrangement Product | (S)-2-chloromethyl-1-methylpyrrolidine | (R)-2-chloromethyl-1-methylpyrrolidine | Nucleophilic attack at the less hindered carbon of the aziridinium ion causes stereospecific ring contraction[3]. |
Self-Validating Experimental Methodologies
A critical failure point in standard alkylation assays is the inability to distinguish between direct
The following protocol establishes a self-validating system by pre-forming the reactive intermediate and confirming its existence via NMR before introducing the biological target.
Fig 2: Self-validating experimental workflow for stereoselective alkylation kinetics.
Protocol: Stereoselective DNA Alkylation Kinetic Assay
Objective: Measure the pseudo-first-order reaction kinetics of (R)- and (S)-aziridinium ions with a synthetic oligonucleotide.
Step 1: Enantiomeric Resolution
-
Purify racemic 3-chloro-1-methylpiperidine using chiral preparative HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% DEA).
-
Validate enantiomeric excess (ee > 99%) via polarimetry to ensure no cross-contamination skews the kinetic data.
Step 2: Controlled Aziridinium Generation (Self-Validation Step) Causality Note: Relying on spontaneous cyclization in water leads to competing hydrolysis. By using a halophilic silver salt, we force the quantitative formation of the intermediate[2].
-
Dissolve 1.0 mmol of the pure enantiomer in anhydrous
(to allow for real-time NMR tracking). -
Add 1.05 mmol of Silver Triflate (AgOTf) at -20°C in the dark.
-
The precipitation of AgCl drives the formation of the aziridinium triflate. Centrifuge to remove AgCl.
-
Validation: Confirm the presence of the characteristic bicyclic protons via
-NMR before proceeding.
Step 3: Target Incubation
-
Prepare a 10 µM solution of a target double-stranded oligonucleotide in a physiological buffer (pH 7.4, 37°C).
-
Introduce the pre-formed aziridinium triflate solution (100 µM final concentration) to the DNA solution.
Step 4: Kinetic Analysis
-
Quench aliquots at 5-minute intervals using excess 2-mercaptoethanol to instantly neutralize unreacted aziridinium ions.
-
Analyze the adduct formation via LC-MS/MS. The ratio of alkylated to unalkylated DNA provides the stereospecific kinetic rate constant (
).
Field-Proven Insights in Drug Development
The differential reactivity of these enantiomers has profound implications for pharmaceutical manufacturing. For instance, in the synthesis of anticholinergic agents like mepenzolate bromide, 3-chloro-1-methylpiperidine is reacted with 2-hydroxy-2,2-diphenylacetic acid[1].
If the reaction is allowed to proceed via the unmitigated aziridinium intermediate, nucleophilic attack can occur at two different carbon atoms, leading to a mixture of the desired piperidine ester and an undesired ring-contracted pyrrolidine derivative[3]. Controlling the reaction conditions (e.g., solvent polarity and temperature) to favor direct
References
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Substituted Piperidines
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The three-dimensional arrangement of substituents on the piperidine ring—specifically, the distinction between cis and trans diastereomers—profoundly influences a molecule's conformational preferences, biological activity, and drug-receptor interactions.[2] Consequently, the unambiguous characterization of these isomers is a critical step in drug development and chemical research. This guide provides a comprehensive comparison of spectroscopic techniques used to differentiate between cis and trans isomers of substituted piperidines, grounded in fundamental principles and supported by experimental data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Conformational Landscape: Why Stereochemistry Matters
The piperidine ring is not planar; it predominantly adopts a chair conformation to minimize torsional and angular strain, much like cyclohexane.[2] However, the presence of the nitrogen heteroatom introduces complexities such as nitrogen inversion and unique steric and electronic effects. Substituents on the ring carbons can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The relative orientation of two or more substituents gives rise to cis (on the same face of the ring) and trans (on opposite faces) diastereomers.
The thermodynamic stability of these isomers is dictated by the steric bulk of the substituents. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The free energy difference between the equatorial and axial conformers, known as the A-value, quantifies this preference.[2] For example, in a 2,6-disubstituted piperidine, the trans isomer can often adopt a diequatorial conformation, which is typically more stable than the cis isomer that must have one axial and one equatorial substituent. This fundamental difference in 3D structure is the basis for their distinct spectroscopic signatures.
Caption: Chair conformations of cis (axial, equatorial) and trans (diequatorial) 2,6-disubstituted piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between piperidine diastereomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical environment, through-bond coupling, and through-space interactions.
¹H NMR: Chemical Shifts and Coupling Constants
The key to differentiating isomers via ¹H NMR lies in analyzing the chemical shifts (δ) and the proton-proton coupling constants (J-values).
-
Chemical Shift (δ): Protons in an axial orientation are typically shielded by the electron clouds of the C-C bonds of the ring, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts. This difference, while often small, is a consistent indicator. For example, the axial proton at C2 in a piperidine ring will appear upfield from the equatorial proton at the same position.
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This is the most reliable ¹H NMR parameter for stereochemical assignment.
-
Trans Isomers (Diequatorial Substituents): In this conformation, the ring protons at the substituted carbons (e.g., H2 and H3) are often axial-axial or axial-equatorial. The coupling between two adjacent axial protons (³J_ax,ax) is large, typically in the range of 10-13 Hz, due to a dihedral angle of ~180°.
-
Cis Isomers (Axial/Equatorial Substituents): This arrangement results in axial-equatorial and equatorial-equatorial proton relationships. These couplings (³J_ax,eq and ³J_eq,eq) are much smaller, typically ranging from 2-5 Hz, corresponding to dihedral angles of ~60°.
-
The analysis of J-values from the crude reaction product's ¹H NMR spectrum is often sufficient to determine the diastereomeric ratio (dr).[3][4]
¹³C NMR: The Gamma-Gauche Effect
In ¹³C NMR, the primary differentiating factor is the gamma-gauche effect . An axial substituent introduces steric compression on the gamma carbons (C3 and C5 relative to a substituent at C1, or C4 and C6 relative to a substituent at C2). This steric hindrance causes a shielding effect, shifting the resonance of the gamma carbons upfield by approximately 4-6 ppm compared to a conformation where the substituent is equatorial.
Therefore, a cis-2,6-disubstituted piperidine (with one axial and one equatorial group) will show a shielded signal for the carbon gamma to the axial substituent, which is absent in the more stable diequatorial trans isomer.
2D NMR: Unambiguous Assignment with NOESY
While ¹H and ¹³C NMR are powerful, Nuclear Overhauser Effect Spectroscopy (NOESY) provides unequivocal proof of stereochemistry. NOESY detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.
-
For a cis isomer: A NOESY experiment will show a cross-peak between an axial proton and the axial proton or substituent two carbons away (a 1,3-diaxial interaction). For instance, in a cis-2,6-disubstituted piperidine, a correlation would be seen between the axial substituent at C2 and the axial proton at C4.
-
For a trans isomer: In the preferred diequatorial conformation, these 1,3-diaxial interactions are absent, and no such NOESY correlation will be observed. Instead, correlations confirming the equatorial positions of the substituents will be present.[5]
| Spectroscopic Parameter | Cis Isomer (Axial/Equatorial) | Trans Isomer (Diequatorial) | Causality |
| ¹H δ (Axial Proton) | Upfield (Shielded) | N/A (Proton is Equatorial) | Anisotropic effect of C-C bonds |
| ¹H ³J Coupling | Small (2-5 Hz for ax-eq, eq-eq) | Large (10-13 Hz for ax-ax) | Karplus Relationship (Dihedral Angle) |
| ¹³C δ (γ-carbons) | Upfield (Shielded) | Downfield (Unshielded) | Gamma-gauche steric effect |
| NOESY | Shows 1,3-diaxial correlations | Lacks 1,3-diaxial correlations | Through-space nuclear interaction |
Infrared (IR) Spectroscopy: The Telltale Bohlmann Bands
IR spectroscopy offers a rapid and convenient method to distinguish between cis and trans isomers of α,α′-disubstituted piperidines, particularly when coupled with a separation technique like Gas Chromatography (GC-FTIR).[6] The key diagnostic feature is the presence or absence of Bohlmann bands .
These are a series of weak to medium absorption bands appearing in the 2700–2800 cm⁻¹ region of the C-H stretching vibrations.[6] Their presence is indicative of a specific conformational requirement: at least two C-H bonds on carbons adjacent to the nitrogen must be oriented anti-periplanar (trans and parallel) to the nitrogen's lone pair of electrons.
-
Trans Isomers: The thermodynamically preferred diequatorial conformation of a trans-2,6-disubstituted piperidine allows for an anti-periplanar arrangement between the nitrogen lone pair and the axial C-H bonds at C2 and C6. This geometry facilitates the electronic interaction that gives rise to prominent Bohlmann bands.
-
Cis Isomers: In a cis isomer, the chair conformation that places the bulky substituents in equatorial and axial positions often prevents the ideal anti-periplanar alignment between the lone pair and two adjacent C-H bonds. Consequently, cis-isomers typically exhibit very weak or completely absent Bohlmann bands.[6]
While not as definitive as NMR, the presence of significant Bohlmann bands is a strong indicator of a trans configuration in many piperidine systems.
Mass Spectrometry (MS): Differentiating by Fragmentation
While cis and trans isomers have identical molecular weights and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns under techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can differ. The stereochemistry of the molecule can influence the stability of the precursor ion and the transition states leading to various fragment ions.
The relative abundances of fragment ions can be stereochemically dependent. For example, a cis isomer might favor a retro-Diels-Alder fragmentation pathway that is sterically hindered in the trans isomer, leading to a different ratio of daughter ions.[7] This difference arises because the spatial arrangement of atoms dictates which bonds are more accessible for cleavage and which rearrangements are sterically feasible. While these differences can be subtle, they can be used as a fingerprint to distinguish between purified isomers, especially when creating a library of related compounds.
Experimental Workflow & Protocols
A robust workflow is essential for the accurate characterization of piperidine isomers. Often, synthesis yields a mixture of diastereomers, necessitating separation prior to definitive analysis.[3][5]
Caption: A typical experimental workflow for the separation and characterization of piperidine isomers.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Pay close attention to signal resolution to accurately measure coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If necessary, run a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ signals.
-
2D NOESY Acquisition: For unambiguous assignment, acquire a 2D NOESY spectrum. Use a mixing time appropriate for small molecules (typically 300-800 ms) to observe key spatial correlations.
-
Data Processing: Process all spectra, paying careful attention to phasing and baseline correction. Integrate ¹H signals and measure J-couplings accurately. Analyze ¹³C chemical shifts for gamma-gauche effects and NOESY cross-peaks for spatial proximity.
Protocol 2: GC-FTIR Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isomer (or the mixture) in a volatile solvent (e.g., dichloromethane, hexane).
-
Injection: Inject the sample into a GC-FTIR system. The gas chromatograph will separate the cis and trans isomers based on their different boiling points and interactions with the column stationary phase.
-
Data Acquisition: As each isomer elutes from the GC column, it passes through an IR light pipe, and a full IR spectrum is continuously recorded.
-
Analysis: Examine the C-H stretching region (~3000-2700 cm⁻¹) of the spectrum for each separated isomer. The presence of distinct bands between 2800 cm⁻¹ and 2700 cm⁻¹ (Bohlmann bands) is characteristic of the trans isomer.
Conclusion
The differentiation of cis and trans isomers of substituted piperidines is a non-trivial but essential task in chemical and pharmaceutical development. While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most reliable and trustworthy characterization. NMR spectroscopy, particularly the analysis of ³J coupling constants and NOESY correlations, stands as the gold standard for unambiguous structural elucidation. IR spectroscopy serves as a rapid and effective secondary check, especially for α,α′-disubstituted systems, through the identification of Bohlmann bands. Finally, mass spectrometry can provide supporting evidence through the analysis of stereochemistry-dependent fragmentation patterns. By judiciously applying these techniques and understanding the conformational principles that underpin the spectral differences, researchers can confidently assign the stereochemistry of their piperidine derivatives, paving the way for a deeper understanding of their structure-activity relationships.
References
-
Pandey, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(5), 537-543. Retrieved from [Link]
-
Jones, T. H., et al. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products, 56(4), 541-546. Retrieved from [Link]
-
Yadav, V. K., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. Retrieved from [Link]
-
Mori, G., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1180, 64-74. Retrieved from [Link]
-
Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. Retrieved from [Link]
-
West, T. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1545-1552. Retrieved from [Link]
-
West, T. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. Retrieved from [Link]
-
Simpson, G. L., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]
-
Fraser, R. R., & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. Retrieved from [Link]
-
Borges, W. S., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 24(7), 1143-1150. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
In vitro DNA Alkylating Activity of Chloropiperidine Analogues: A Comparative Technical Guide
The following technical guide provides a rigorous comparison of chloropiperidine analogues against standard nitrogen mustards, focusing on their in vitro DNA alkylating activity.
Executive Summary
Chloropiperidine analogues, specifically 3-chloropiperidines , represent a distinct class of DNA alkylating agents designed to improve upon the pharmacological limitations of "classical" nitrogen mustards (e.g., mechlorethamine, chlorambucil, melphalan).[1][2] Derived structurally from the natural antibiotic 593A , these compounds function via a unique bicyclic aziridinium intermediate.
Unlike linear nitrogen mustards, where the reactive chloroethyl group is free-rotating, 3-chloropiperidines incorporate the leaving group within a semi-rigid piperidine scaffold. This structural constraint allows for tunable reactivity based on ring strain and the Thorpe-Ingold effect, often resulting in superior cytotoxicity profiles against resistant cell lines (e.g., pancreatic BxPC-3) compared to traditional agents.
Mechanistic Foundation: The Bicyclic Advantage
To understand the performance difference, one must analyze the activation pathway.
-
Classical Nitrogen Mustards: Form a monocyclic aziridinium ion. This formation is often rapid, leading to potential off-target hydrolysis and systemic toxicity.
-
3-Chloropiperidine Analogues: Form a bicyclic [3.1.0] aziridinium system. The formation of this strained intermediate is the rate-limiting step. By modifying substituents on the piperidine ring (e.g., gem-dimethyl groups), researchers can precisely modulate the kinetics of this activation.
Pathway Visualization
The following diagram illustrates the activation pathway comparison.
Caption: Comparative activation pathways. 3-chloropiperidines form a bicyclic intermediate, offering controlled reactivity compared to the rapid activation of classical mustards.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent kinetic studies and cytotoxicity assays.
Table 1: Chloropiperidines vs. Standard Alkylating Agents
| Feature | Chlorambucil (Standard) | Melphalan (Standard) | 3-Chloropiperidine Analogues (Novel) |
| Reactive Intermediate | Monocyclic Aziridinium | Monocyclic Aziridinium | Bicyclic Aziridinium |
| Activation Kinetics | Fast (t1/2 ~mins) | Moderate | Tunable (Slow to Moderate) |
| DNA Selectivity | N7-Guanine | N7-Guanine | N7-Guanine (Preference for G-runs) |
| Hydrolytic Stability | Low (Rapid deactivation) | Moderate | High (Protected by ring strain) |
| Key Advantage | Established clinical history | Amino acid transport uptake | Activity in resistant lines; Tunable kinetics |
| In Vitro Potency | Baseline (Reference) | 1-5x vs Chlorambucil | >10x vs Chlorambucil (in BxPC-3 cells) |
Performance Insight: Experiments utilizing the NBP Assay (see Protocol A) demonstrate that secondary 3-chloropiperidines often exhibit higher alkylation rates than their tertiary counterparts due to reduced steric hindrance, yet they maintain better stability than linear mustards. In DNA cleavage assays, bis-3-chloropiperidines induce efficient conversion of supercoiled plasmid DNA to nicked (open circular) and linear forms at low micromolar concentrations (5–50 µM).
Experimental Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: NBP Kinetic Assay (The "Speedometer")
This colorimetric assay measures the rate of alkylation using 4-(p-nitrobenzyl)pyridine (NBP) as a DNA surrogate.
Materials:
-
NBP Reagent (5% w/v in acetone).
-
Acetate Buffer (0.05 M, pH 5.0 - mimics lysosomal/hypoxic environments).
-
Sodium Hydroxide (10 M) or Triethylamine (for color development).
-
Spectrophotometer (Absorbance at 600 nm).
Workflow:
-
Preparation: Dissolve the chloropiperidine analogue in DMSO to a 10 mM stock.
-
Incubation: Mix 20 µL stock with 2 mL Acetate Buffer and 1 mL NBP reagent. Incubate at 37°C.
-
Sampling: At fixed time points (0, 15, 30, 60, 120 min), remove a 100 µL aliquot.
-
Quenching/Development: Add 50 µL of base (NaOH or TEA) to the aliquot. The solution turns blue/violet upon alkylation.
-
Measurement: Immediately read Absorbance at 600 nm.
-
Analysis: Plot
vs. Time. Calculate pseudo-first-order rate constants ( ).
Validation Check: Include Chlorambucil as a positive control. If Chlorambucil does not yield a blue color within 30 mins, reagents are compromised.
Protocol B: DNA Plasmid Cleavage Assay (The "Proof of Damage")
This assay visualizes physical DNA damage (single-strand nicks vs. double-strand breaks).
Materials:
-
Supercoiled Plasmid DNA (e.g., pBR322 or pGEM1, >90% supercoiled).
-
10 mM Sodium Phosphate Buffer (pH 7.2).
-
Agarose (1.0%) and TAE Buffer.
-
DNA Stain (Ethidium Bromide or SYBR Safe).
Workflow Visualization:
Caption: Workflow for assessing DNA damage. Migration order (slowest to fastest): Open Circular > Linear > Supercoiled.
Analysis:
-
Supercoiled (SC): Fast migration. Indicates intact DNA.
-
Open Circular (OC): Slow migration. Indicates Single Strand Break (SSB) or significant alkylation unwinding.
-
Linear (L): Intermediate migration. Indicates Double Strand Break (DSB).
-
Result Interpretation: A shift from SC to OC/L with increasing chloropiperidine concentration confirms DNA alkylating activity.
Critical Factors & Troubleshooting
-
pH Sensitivity: The formation of the aziridinium ion is pH-dependent. Acidic pH generally slows cyclization (protonation of the amine), while basic pH accelerates it. Ensure buffers are strictly controlled.
-
Solubility: Chloropiperidine analogues are often hydrophobic. Ensure DMSO concentration in the final assay does not exceed 5%, as high DMSO can scavenge radicals or alter DNA structure.
-
Temperature: Aziridinium ions are thermally unstable. Perform all dilutions on ice before starting the 37°C incubation.
References
-
Göttlich, R. et al. (2014).[3] Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ChemMedChem.
-
Helbing, T. et al. (2020).[2] Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal.
-
Carraro, C. et al. (2019).[2] Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Medicinal Chemistry Letters.
-
Povirk, L. F. et al. (2012). Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. Chemical Research in Toxicology.
-
Georg, M. et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen.
Sources
A Comparative Guide to the Cytotoxicity of Mono- and Bis-3-Chloropiperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cytotoxic profiles of mono- and bis-3-chloropiperidines, a class of nitrogen mustard analogues with significant potential in anticancer drug development. By synthesizing data from key studies, we will explore their mechanism of action, compare their potency against relevant cancer cell lines, and elucidate the structure-activity relationships that govern their efficacy.
The Rationale: From Nitrogen Mustards to 3-Chloropiperidines
Nitrogen mustards are a cornerstone class of chemotherapy drugs, valued for their ability to alkylate DNA and induce cancer cell death. However, their clinical use is often hampered by severe side effects and the emergence of drug resistance. This has driven the development of new analogues designed to improve efficacy and selectivity.
3-Chloropiperidines represent a promising evolution of this chemical scaffold. By constraining the reactive 2-chloroethyl moiety within a piperidine ring, these compounds offer a unique combination of stability and reactivity, with the potential for a more favorable therapeutic window. This guide focuses on comparing monofunctional compounds (M-CePs), containing a single 3-chloropiperidine ring, with their bifunctional (B-CePs) counterparts, which feature two reactive rings connected by a linker.
Mechanism of Action: A Tale of Two Rings
The cytotoxic activity of both mono- and bis-3-chloropiperidines stems from their function as DNA alkylating agents. The core mechanism involves an intramolecular cyclization to form a highly electrophilic and reactive bicyclic aziridinium ion. This intermediate is then susceptible to attack by nucleophiles, with a strong preference for the N7 position of guanine residues in DNA.
-
Monofunctional 3-Chloropiperidines (M-CePs) form mono-adducts on the DNA strand. This initial damage can stall DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).
-
Bifunctional 3-Chloropiperidines (B-CePs) possess two reactive centers. This allows them to form not only mono-adducts but also highly cytotoxic inter-strand and intra-strand DNA cross-links. These cross-links are particularly challenging for cellular repair mechanisms to resolve, making B-CePs potent inducers of DNA damage and apoptosis.[1][2] Some studies also suggest that bis-3-chloropiperidines may have a secondary mode of action as inhibitors of human topoisomerase IIα, an enzyme critical for DNA replication.[1]
The formation of DNA lesions triggers a cellular damage response, which can activate apoptotic pathways, as depicted below.
Comparative Cytotoxicity: Experimental Data
A direct comparison of cytotoxic potency is best achieved when compounds are evaluated under identical experimental conditions. The following data is compiled from two studies by the same research groups, ensuring a consistent methodology (MTT assay, 72-hour exposure) across the same panel of human cancer cell lines: colorectal (HCT-15), ovarian (2008), and pancreatic (BxPC-3).[3][4]
| Compound Class | Compound/Linker Description | HCT-15 IC₅₀ (µM) | 2008 IC₅₀ (µM) | BxPC-3 IC₅₀ (µM) | Data Source |
| Reference Drug | Chlorambucil | 49.7 ± 3.31 | 12.5 ± 2.05 | 75.3 ± 5.11 | [4] |
| Mono-CeP | Racemic M-CeP (1) | 0.474 ± 0.110 | 0.329 ± 0.040 | 0.057 ± 0.004 | [4] |
| Mono-CeP | Racemic Methyl-Substituted M-CeP (2) | 0.254 ± 0.010 | 0.174 ± 0.010 | 0.024 ± 0.006 | [4] |
| Mono-CeP | Racemic N-Benzyl M-CeP (3) | 0.300 ± 0.081 | 0.107 ± 0.010 | 0.006 ± 0.002 | [4] |
| Bis-CeP | Aliphatic Linker (Propane) | 12.8 ± 0.9 | 10.3 ± 0.8 | 10.8 ± 0.9 | [3] |
| Bis-CeP | Aliphatic Linker (Pentane) | 7.2 ± 0.5 | 9.8 ± 0.7 | 9.7 ± 0.8 | [3] |
| Bis-CeP | Flexible Linker with Appended Phenyl Group | 5.2 ± 0.4 | 4.8 ± 0.4 | 0.8 ± 0.1 | [3] |
| Bis-CeP | Flexible Linker with Appended Naphthyl Group | 3.2 ± 0.3 | 2.5 ± 0.2 | 0.5 ± 0.1 | [3] |
Structure-Activity Relationship (SAR) and Discussion
The data reveals several critical insights into the structure-activity relationships of these compounds:
-
Monofunctional Potency: All tested monofunctional 3-chloropiperidines (M-CePs) exhibit exceptionally high cytotoxicity, with IC₅₀ values in the nanomolar range. They are dramatically more potent—by two to four orders of magnitude—than the conventional nitrogen mustard, chlorambucil, across all tested cell lines.[4]
-
Remarkable Pancreatic Cancer Activity: Both mono- and bis-CePs show a striking tropism for the pancreatic cancer cell line BxPC-3. The N-benzyl substituted M-CeP (Compound 3) is profoundly active, with a single-digit nanomolar IC₅₀ value (6 nM).[4] Similarly, bis-CePs featuring appended aromatic moieties in their linkers display a clear selectivity and enhanced potency against BxPC-3 cells, a feature not observed in B-CePs with simple aliphatic linkers.[3][5] This is particularly significant given the high resistance of pancreatic cancers to many standard chemotherapies.[4]
-
The Bifunctional Paradox: A surprising finding is that the tested monofunctional compounds are significantly more cytotoxic than the bifunctional compounds with simple aliphatic linkers. This contradicts the traditional understanding that bifunctional alkylating agents are more potent due to their ability to cross-link DNA. This suggests that factors such as cell permeability, stability, and the rate of aziridinium ion formation play a crucial role and that direct DNA reactivity does not always correlate with cellular cytotoxicity.[6]
-
The Importance of the Linker: In the bis-3-chloropiperidine series, the linker structure is paramount. Simple, flexible aliphatic linkers result in micromolar cytotoxicity. However, introducing appended aromatic groups (phenyl, naphthyl) into a flexible linker dramatically increases potency, particularly against the BxPC-3 pancreatic cancer cell line.[3] This suggests the aromatic moiety may facilitate cellular uptake, DNA interaction, or favorably orient the reactive piperidine rings.
-
Stereochemistry's Role: Further investigation into monofunctional compounds revealed that stereochemistry significantly modulates activity. In one study, the (S)-enantiomer was found to be substantially more cytotoxic than the (R)-enantiomer, indicating that specific interactions with cellular targets or uptake mechanisms may be stereoselective.[4]
Experimental Protocol: MTT Cytotoxicity Assay
The data presented in this guide was generated using the MTT assay, a robust and widely accepted method for assessing cell viability. The assay measures the metabolic activity of cells, which serves as an indicator of their health and proliferation.
Principle of the Assay
Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of metabolically active (viable) cells.
Experimental Workflow
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., HCT-15, 2008, BxPC-3) into 96-well flat-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Preparation: Prepare a stock solution of each 3-chloropiperidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 72 hours).
-
MTT Reagent Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. Use a reference wavelength of >650 nm to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) using a suitable statistical model (e.g., four-parameter logistic model).
Conclusion and Future Outlook
The comparative analysis of mono- and bis-3-chloropiperidines reveals a complex and promising landscape for anticancer drug development.
-
Monofunctional 3-chloropiperidines have emerged as exceptionally potent cytotoxic agents, far exceeding the activity of the clinical drug chlorambucil and demonstrating a remarkable tropism for pancreatic cancer cells. Their unexpected potency challenges the conventional wisdom that bifunctionality is a prerequisite for high activity in alkylating agents.
-
Bis-3-chloropiperidines confirm that the linker connecting the two reactive moieties is a critical determinant of their cytotoxic profile. While simple aliphatic linkers yield moderately active compounds, the incorporation of appended aromatic groups unlocks a potent and selective activity against pancreatic cancer.
For drug development professionals, these findings suggest that both M-CePs and intelligently designed B-CePs are highly valuable scaffolds. Future research should focus on elucidating the specific cellular uptake mechanisms and molecular targets that confer the observed pancreatic cancer selectivity. Further optimization of the linker in B-CePs and exploration of substitutions on the M-CeP scaffold could lead to the development of next-generation alkylating agents with superior efficacy and a wider therapeutic index.
References
-
Carraro, C., Helbing, T., Francke, A., Zuravka, I., Sosic, A., de Franco, M., Gandin, V., Gatto, B., & Göttlich, R. (2021). Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells. ChemMedChem, 16(5), 860-868. Available from: [Link]
-
Carraro, C., Sosic, A., de Franco, M., Gandin, V., Göttlich, R., & Gatto, B. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 10(4), 552-557. Available from: [Link]
-
Kirchner, M., Marner, M., Grevelding, C. G., & Göttlich, R. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Advances, 15(2), 824-831. Available from: [Link]
-
Helbing, T., Carraro, C., Francke, A., Zuravka, I., Sosic, A., de Franco, M., Gandin, V., Gatto, B., & Göttlich, R. (2020). Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. ResearchGate. Available from: [Link]
-
Sosic, A., Olivato, G., Carraro, C., Göttlich, R., & Gatto, B. (2021). Bis-3-Chloropiperidines Targeting TAR RNA as A Novel Strategy to Impair the HIV-1 Nucleocapsid Protein. Molecules, 26(7), 1888. Available from: [Link]
-
Carraro, C., Helbing, T., Francke, A., Zuravka, I., Sosic, A., de Franco, M., Gandin, V., Gatto, B., & Göttlich, R. (2020). Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells. ChemMedChem. Available from: [Link]
-
Sosic, A., et al. (2017). Direct and Topoisomerase II Mediated DNA Damage by Bis-3-chloropiperidines: The Importance of Being an Earnest G. ChemMedChem, 12(17), 1471-1479. Available from: [Link]
-
Helbing, T. (2025). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. Available from: [Link]
Sources
- 1. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Appended Aromatic Moieties in Flexible Bis‐3‐chloropiperidines Confer Tropism against Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-3-Chloropiperidines Targeting TAR RNA as A Novel Strategy to Impair the HIV-1 Nucleocapsid Protein | MDPI [mdpi.com]
Comprehensive Quality Control of Substituted Piperidines: A Comparative Analytical Guide
Introduction: The Analytical Challenge of the Piperidine Pharmacophore
Substituted piperidines are ubiquitous in modern pharmacopoeia, forming the core scaffold of therapeutics ranging from analgesics and acetylcholinesterase inhibitors to psychostimulants. However, the quality control (QC) of these molecules presents unique analytical bottlenecks that require a deep mechanistic understanding of chromatography.
Two primary challenges dictate the analytical strategy:
-
Basic Nitrogen Interactions: The secondary or tertiary amine in the piperidine ring readily interacts with residual acidic silanols on silica-based chromatographic matrices. This ion-exchange interaction causes severe peak tailing, compromising both resolution and quantitation accuracy.
-
Stereochemical Complexity: Many piperidine derivatives possess one or multiple chiral centers. Because enantiomers can exhibit drastically different pharmacological or toxicological profiles, rigorous enantioselective separation is a critical quality attribute[1].
As an application scientist, designing a robust QC workflow means moving beyond generic methods and engineering a self-validating system where orthogonal techniques confirm peak purity and stereochemical integrity.
Comparative Modalities for Piperidine Analysis
To establish a trustworthy QC system, analysts must cross-reference data across different analytical modalities. Here, we objectively compare the primary technologies used for piperidine assay and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the cornerstone of piperidine QC. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like the Chiralpak® series (amylose/cellulose derivatives) are highly effective[2].
-
Mechanistic Causality: The chiral recognition mechanism relies on a precise combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical cavities of the polymer[3]. To counteract the peak tailing caused by the basic piperidine nitrogen, the addition of acidic modifiers (e.g., 0.2% Trifluoroacetic acid) or basic competitors (e.g., diethylamine) to the mobile phase is mandatory. These additives suppress silanol ionization or competitively bind active sites, ensuring sharp, symmetrical peaks[2].
Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical carbon dioxide (
-
Mechanistic Causality: The inherently low viscosity and high diffusivity of supercritical
drastically reduce column backpressure, allowing for flow rates 3 to 5 times higher than HPLC[1]. For basic analytes like benzylpiperidines, SFC not only provides a "greener" alternative by minimizing organic solvent waste but often yields orthogonal selectivity—sometimes completely reversing the elution order of enantiomers compared to normal-phase HPLC[1].
Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-size ratio in an electric field. For chiral piperidines, chiral selectors (such as charged cyclodextrins) are dissolved directly into the background electrolyte[1].
-
Mechanistic Causality: CE provides exceptionally high theoretical plate counts because it lacks the eddy diffusion and mass transfer resistance inherent to packed columns. While it offers unmatched resolution for complex stereoisomeric mixtures, its short optical path length limits UV sensitivity, making it better suited for assaying major components rather than trace-level impurity profiling[1].
Gas Chromatography (GC-FID/MS)
While intact piperidines can sometimes be analyzed via GC, the basic nitrogen often requires derivatization to increase volatility and thermal stability.
-
Mechanistic Causality: GC is indispensable for quantifying volatile impurities, residual solvents, or reactive electrophilic intermediates (e.g., chloroacetyl chloride) used in piperidine synthesis. Derivatization prevents these reactive species from degrading or adsorbing onto the GC inlet liner, ensuring accurate thermal desorption and quantitation[4].
Quantitative Performance Comparison
The following table synthesizes experimental data and operational metrics to guide the selection of the appropriate analytical technique for substituted piperidines.
| Analytical Parameter | Chiral HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | GC-FID / GC-MS (Derivatized) |
| Resolution ( | High ( | High ( | Very High ( | Moderate (Achiral) |
| Analysis Speed | Moderate (15–30 mins) | Fast (3–10 mins)[1] | Moderate (10–20 mins) | Fast (5–15 mins) |
| Sensitivity (LOD) | High (ng/mL range) | High (ng/mL range) | Low (µg/mL range)[1] | Very High (pg/mL range)[4] |
| Sample Volume | 5–20 µL | 1–10 µL | < 1 µL | 1–2 µL |
| Primary Use Case | Enantiomeric purity, Main assay | High-throughput chiral screening | Complex isomer resolution | Volatile impurities, Residuals |
Experimental Workflows & Validated Protocols
A self-validating QC system requires protocols where every variable is deliberately controlled. Below are two foundational methodologies for piperidine analysis.
Protocol 1: Enantiomeric Purity Determination via Chiral HPLC
Target: (S)-1-Boc-3-hydroxypiperidine (a critical chiral intermediate)[2]
-
System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase aqueous buffers, preventing immiscibility issues with normal-phase solvents.
-
Mobile Phase Formulation: Prepare a mixture of n-Hexane and IPA in a 95:5 (v/v) ratio. Add 0.2% Trifluoroacetic acid (TFA).
-
Causality: The TFA acts as a silanol-masking agent. Without it, the basic piperidine derivative will exhibit severe tailing, artificially inflating the integration area of closely eluting enantiomeric impurities.
-
-
Column Equilibration: Install a Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm)[2]. Equilibrate at a flow rate of 1.0 mL/min until the baseline is stable.
-
Temperature Control: Set the column oven to exactly 30°C.
-
Causality: Chiral recognition is an enthalpy-driven process. Fluctuations in temperature will alter the transient diastereomeric complexation kinetics, leading to retention time drift.
-
-
System Suitability Testing (SST): Inject a racemic standard. The method is only validated if the resolution (
) between the (R) and (S) enantiomers is >1.5, and the tailing factor ( ) is <1.5[2].
Protocol 2: Trace Impurity Profiling via Derivatization GC-FID
Target: Chloroacetyl chloride and degradation products in piperidine API matrices[4]
-
Sample Extraction: Dissolve the piperidine API in 1,2-dichloroethane.
-
Derivatization Reaction: Add an excess of piperidine reagent to the sample matrix.
-
Causality: Chloroacetyl chloride is highly reactive and thermally unstable. Reacting it with piperidine converts the electrophilic impurity into a stable, volatile amide derivative that can survive the extreme heat of the GC injection port without degrading[4].
-
-
Incubation: Allow the reaction to proceed at room temperature for 3 hours. The derivatives exhibit <5% degradation over this period, ensuring autosampler stability[4].
-
GC Injection: Inject 1 µL into a GC-FID system equipped with a mid-polarity capillary column (e.g., DB-5). Set the inlet temperature to 250°C to ensure instantaneous volatilization.
-
Quantitation: Utilize an internal standard to correct for any variations in derivatization efficiency or injection volume.
Decision Tree for Method Selection
To streamline method development, the following logical workflow dictates the selection of the appropriate analytical technology based on the structural attributes of the substituted piperidine.
Analytical decision tree for substituted piperidine quality control.
References
-
Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Academia Repository. Available at:[Link]
-
Ovid. "Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography." Ovid Insights. Available at:[Link]
Sources
A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Chloro-1-methyl-piperidine
This guide provides essential safety and logistical information for the proper disposal of (R)-3-Chloro-1-methyl-piperidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The procedures outlined are designed to be self-validating, grounding every action in established safety protocols and regulatory standards.
Core Hazard Profile & Immediate Safety Directives
(R)-3-Chloro-1-methyl-piperidine is a hazardous chemical that requires meticulous handling and disposal. It is crucial to understand its properties to mitigate risks effectively. The substance is highly flammable, toxic, and corrosive, and poses a significant threat to both human health and the environment.[1]
Immediate Directive: Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[2][3] All waste materials must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[1][4][5]
| Property | Value & Significance | Source |
| CAS Number | 22704-36-5 | [6] |
| Physical State | Liquid | [1] |
| Hazards | Highly flammable liquid and vapor; Harmful if swallowed; Toxic in contact with skin or if inhaled; Causes severe skin burns and eye damage; Harmful to aquatic life. | [1][5] |
| Boiling Point | 106 °C (223 °F) | [1] |
| Storage | Store in a cool, well-ventilated area, away from ignition sources. Keep container tightly closed and store locked up. | [1][4][7][8] |
The Regulatory Imperative: Compliance and Safety
The disposal of (R)-3-Chloro-1-methyl-piperidine is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) manages hazardous waste "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[9] As a chlorinated organic compound, this chemical falls into a category of waste that is under strict scrutiny due to its potential to form persistent and toxic byproducts if improperly managed.[3][10][11]
Causality: The chlorine atom in the molecule significantly increases its environmental persistence and toxicity. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other highly toxic chlorinated byproducts.[12] Therefore, disposal must be entrusted to facilities with the specific high-temperature incineration capabilities required for halogenated organic compounds.
Pre-Disposal Protocol: Safe Collection and Segregation
Proper disposal begins at the point of generation. Adherence to correct collection and segregation procedures is critical to ensure safety and minimize disposal costs.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE. This is non-negotiable.
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[1][13]
-
Skin and Body Protection: Wear flame-retardant and antistatic protective clothing, such as a lab coat.[1]
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[1][5]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe and cost-effective waste management.
-
Halogenated vs. Non-Halogenated: (R)-3-Chloro-1-methyl-piperidine waste must be collected in a container designated exclusively for halogenated organic waste .
-
Rationale: Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire volume, forcing it all to be treated by the more expensive and specialized disposal methods required for halogenated compounds.[3]
Step 3: Container Selection and Labeling
-
Select an Appropriate Container: Use a clean, chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or residue.
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-3-Chloro-1-methyl-piperidine"
-
A clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive")
-
The date on which waste was first added.
-
Disposal Workflow: From Laboratory to Final Disposition
The following workflow outlines the decision-making and physical process for disposing of (R)-3-Chloro-1-methyl-piperidine waste. This process ensures that waste is handled safely and in compliance with institutional and federal regulations at every stage.
Caption: Disposal workflow for (R)-3-Chloro-1-methyl-piperidine.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Small Spill (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE.
-
Containment: Cover the spill with a liquid-absorbent material such as Chemizorb®, dry sand, or vermiculite.[1][7] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Use non-sparking tools.[1][8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Seal and label the container as hazardous waste for professional disposal.
Large Spill (Outside of a Fume Hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
ASSIST: Provide assistance to any injured personnel, if safe to do so.
-
REPORT: From a safe location, provide responders with details of the spill, including the chemical name and quantity.
Personnel Exposure
-
If Inhaled: Move the person to fresh air immediately. Call for emergency medical assistance.[4][14]
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][14] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4]
Conclusion: A Commitment to a Culture of Safety
The proper disposal of (R)-3-Chloro-1-methyl-piperidine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical's hazards, adhering to regulatory requirements, and following the detailed protocols for handling, segregation, and emergency response, you protect yourself, your colleagues, and the environment. This commitment to safety and compliance is the bedrock of trustworthy and authoritative scientific research.
References
-
Safety Data Sheet for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]
- Interactions of Halogens with Amines. Warren Charles Mann, A.R.I.C. The School of Chemistry, Thames Polytechnic, London.
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Management Chapter 0400-12-01. Tennessee Department of Environment & Conservation. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. U.S. Environmental Protection Agency. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
EPA Drinking Water Guidance on Disinfection By-Products. Environmental Protection Agency, Ireland. [Link]
-
Disposal Guidance. U.S. Environmental Protection Agency. [Link]
- A neutralizing amine formulation and process of preparation thereof.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]
- Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. acs.org [acs.org]
- 3. vumc.org [vumc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 22704-36-5|3-Chloro-1-methylpiperidine|BLD Pharm [bldpharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemos.de [chemos.de]
- 9. pfw.edu [pfw.edu]
- 10. wku.edu [wku.edu]
- 11. epa.gov [epa.gov]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. kishida.co.jp [kishida.co.jp]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling (R)-3-Chloro-1-methyl-piperidine: Essential Safety Protocols
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted piperidines are a common structural motif. This guide provides essential, immediate safety and logistical information for handling (R)-3-Chloro-1-methyl-piperidine. As there is no specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from data on structurally analogous compounds, including various chlorinated and methylated piperidines. This approach ensures a conservative and comprehensive safety margin, empowering you to handle this compound with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks
(R)-3-Chloro-1-methyl-piperidine, as a halogenated amine, is presumed to present a significant hazard profile. Based on data from similar compounds, it should be treated as a substance that is potentially fatal if swallowed, causes severe skin burns and eye damage, and may be toxic upon inhalation or skin contact.[1][2] The piperidine moiety itself is a flammable, corrosive, and toxic organic base.[3][4][5] Therefore, a multi-faceted approach to personal protection is not just recommended, but imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling (R)-3-Chloro-1-methyl-piperidine. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a risk of splashing.[6][7] | Protects eyes from splashes and vapors that can cause severe irritation or permanent damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Double gloving is recommended. | Prevents skin contact, which can lead to severe burns, irritation, or toxic absorption.[6][8] |
| Skin & Body Protection | A flame-retardant lab coat is a minimum requirement. For larger quantities or in case of a spill, a chemical-resistant suit is necessary.[6][8] | Protects against skin contamination and potential burns. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved full-face respirator with organic vapor and acid gas cartridges is mandatory.[6][9] | Prevents inhalation of toxic and corrosive vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (R)-3-Chloro-1-methyl-piperidine is essential for ensuring a safe laboratory environment.
Preparation
-
Designated Work Area: All work with (R)-3-Chloro-1-methyl-piperidine must be conducted in a designated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that a fully stocked eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Assemble PPE: Before handling the compound, don all required personal protective equipment as outlined in the table above.
Handling
-
Avoid Contact: Exercise extreme caution to avoid all personal contact, including inhalation of vapors.[7][10]
-
Grounding: For transfers of larger quantities, ensure that all equipment is properly grounded to prevent the buildup of static electricity, which could be an ignition source.[11]
-
Addition and Transfer: Use non-sparking tools and conduct all additions and transfers slowly and carefully to minimize splashing and vapor generation.[10][11]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]
-
Segregation: Store in a designated corrosives and flammables cabinet.
Emergency Response: Spill and Exposure Protocols
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response Workflow
The following diagram outlines the necessary steps for responding to a spill of (R)-3-Chloro-1-methyl-piperidine.
Caption: Spill Response Workflow for (R)-3-Chloro-1-methyl-piperidine.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of (R)-3-Chloro-1-methyl-piperidine and any contaminated materials is crucial.
-
Chemical Waste: As a halogenated organic compound, all waste containing (R)-3-Chloro-1-methyl-piperidine must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not dispose of it down the drain or in regular trash.[13][14]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[8] Reusable PPE must be thoroughly decontaminated before reuse.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate (R)-3-Chloro-1-methyl-piperidine into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
- PIPERIDINE (D11, 98%)
- 12 - SAFETY D
- SAFETY D
- 8 - Safety D
- Personal protective equipment for handling Piperazine-2-thione - Benchchem.
- Organic Solvent Waste Disposal - Safety & Risk Services.
- Solvent Wastes in the Labor
- Halogen
- Understanding Piperidine: Properties, Uses, and Safety Precautions - Ore
- 7.2 Organic Solvents - Environment, Health and Safety.
- SAFETY D
- 2 - SAFETY D
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- 3-Chloro-1-ethylpiperidine SDS, 2167-11-5 Safety D
- SAFETY D
- 3-Methylpiperidine Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. isotope.com [isotope.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. hscprep.com.au [hscprep.com.au]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
